YZL-51N
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H14O7 |
|---|---|
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
methyl (Z)-2,4-bis(3,4-dihydroxyphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H14O7/c1-24-17(23)11(9-2-4-12(18)15(21)6-9)8-14(20)10-3-5-13(19)16(22)7-10/h2-8,18-19,21-22H,1H3/b11-8- |
Clave InChI |
HZWOUVYWQBKNFS-FLIBITNWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
YZL-51N in Colorectal Cancer: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of YZL-51N, a novel small molecule inhibitor, in the context of colorectal cancer. The information presented herein is synthesized from preclinical research, detailing the molecular interactions, cellular effects, and potential therapeutic applications of this compound.
Core Mechanism of Action
This compound has been identified as a potent and selective inhibitor of Sirtuin 7 (SIRT7), a member of the NAD+-dependent deacetylase family.[1] Elevated expression of SIRT7 is observed in colorectal cancer tissues and is associated with tumor progression. This compound exerts its anti-cancer effects by directly targeting the enzymatic activity of SIRT7.
The primary mechanism of this compound involves its competitive binding to the NAD+ pocket of the SIRT7 enzyme.[1] This competition with the essential cofactor NAD+ effectively inhibits the deacetylase activity of SIRT7. A key substrate of SIRT7 in the context of DNA damage response is histone H3 at lysine (B10760008) 18 (H3K18). By inhibiting SIRT7, this compound leads to a dose-dependent increase in the acetylation of H3K18 (H3K18ac) in colorectal cancer cells.[1]
The hyperacetylation of H3K18ac due to SIRT7 inhibition by this compound results in the impairment of DNA damage repair mechanisms within the cancer cells.[1] This disruption of DNA repair processes sensitizes the cancer cells to DNA damaging agents and ionizing radiation. Consequently, the inhibition of SIRT7 by this compound leads to decreased survival and proliferation of colorectal cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Notes |
| SIRT7 Inhibition (IC50) | 12.71 µM | N/A (in vitro) | Represents the concentration of this compound required to inhibit 50% of SIRT7 enzymatic activity.[1] |
| Cell Viability (IC50) | Not Reported | HCT116, HT29, SW620 | While specific IC50 values for cell viability are not available in the provided search results, this compound has been shown to decrease cell proliferation in these colorectal cancer cell lines.[1] |
| H3K18 Acetylation | Dose-dependent increase | HCT116, HT29 | Treatment with this compound (0-40 µM for 8 hours) resulted in a progressive increase in the levels of H3K18ac.[1] |
Table 2: In Vivo Efficacy of this compound
| Model System | Dosage & Administration | Outcome | Notes |
| HCT116 Xenograft | 15 mg/kg, subcutaneous injection | Reduced tumor volume | Demonstrates the in vivo anti-tumor activity of this compound in a preclinical model of colorectal cancer.[1] |
Table 3: Synergistic Effects of this compound
| Combination Agent | Effect | Cell Lines | Notes |
| Etoposide (B1684455) | Synergistic anticancer effect | Colorectal Cancer Cells | Co-administration of this compound with the topoisomerase II inhibitor etoposide results in enhanced anti-tumor activity.[1] |
| Ionizing Radiation | Synergistic anticancer effect | Colorectal Cancer Cells | This compound enhances the sensitivity of colorectal cancer cells to ionizing radiation, likely through the inhibition of DNA damage repair.[1] |
Signaling Pathway
The mechanism of action of this compound can be depicted as a signaling cascade that ultimately leads to reduced cancer cell survival.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
-
Reagents: Recombinant human SIRT7, Fluor-de-Lys-SIRT7 substrate (e.g., a peptide containing an acetylated lysine residue), NAD+, this compound (various concentrations), assay buffer, developer solution.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorescent substrate.
-
Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Initiate the reaction by adding recombinant SIRT7 to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
-
Cell Lines: HCT116, HT29, SW620 colorectal cancer cells.
-
Reagents: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
-
-
Cell Lines: HCT116, HT29 colorectal cancer cells.
-
Reagents: this compound, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-H3K18ac, anti-Histone H3), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 8 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against H3K18ac and Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Cell Lines: Colorectal cancer cells (e.g., HCT116).
-
Reagents: this compound, Ionizing Radiation (IR) source, lysis solution, alkaline electrophoresis buffer, SYBR Green staining solution.
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified period.
-
Induce DNA damage by exposing the cells to a controlled dose of ionizing radiation (e.g., 10 Gy).
-
Allow the cells to repair the DNA damage for different time points (e.g., 0, 4, 8 hours).
-
Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Perform alkaline electrophoresis to allow the fragmented DNA to migrate, forming a "comet tail".
-
Stain the DNA with SYBR Green and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
Experimental Workflow Visualization
The logical flow of a typical preclinical investigation into the efficacy of this compound is outlined below.
References
YZL-51N: A Novel Antagonist in DNA Damage Repair Through Selective SIRT7 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
YZL-51N is a novel small molecule that has been identified as a potent and selective inhibitor of Sirtuin 7 (SIRT7), a crucial NAD+-dependent deacetylase involved in the DNA Damage Response (DDR). By competitively binding to the NAD+ pocket of SIRT7, this compound effectively disrupts the enzyme's catalytic activity. This inhibition leads to a significant impairment of DNA repair mechanisms within cancer cells, particularly in the context of double-strand breaks (DSBs). The functional consequence is an increased sensitivity of cancer cells to DNA damaging agents, such as ionizing radiation and etoposide, highlighting this compound's potential as a synergistic agent in chemo-radiotherapy. This guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.
Introduction to this compound
This compound is a bioactive compound initially isolated from cockroach (Periplaneta americana) extracts, with its structure later confirmed through de novo synthesis.[1] It has emerged as a significant tool for studying the roles of SIRT7 in genomic stability and a potential therapeutic candidate. SIRT7 is a pivotal regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy.[1] this compound's selectivity for SIRT7 and its unique mechanism of action make it a compound of high interest for both basic research and clinical applications.
Mechanism of Action: SIRT7 Inhibition
The primary function of this compound is the selective inhibition of SIRT7.[2] SIRT7 is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs) that require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor.
Competitive Inhibition with NAD+
This compound exerts its inhibitory effect by occupying the NAD+ binding pocket of the SIRT7 enzyme.[1][2] This has been confirmed through molecular docking studies and surface plasmon resonance (SPR) competition assays. By competing with NAD+, this compound prevents the necessary cofactor from binding, thereby rendering the enzyme catalytically inactive.
Impact on SIRT7's Role in DNA Damage Repair
SIRT7 plays a critical role in the repair of DNA double-strand breaks (DSBs). Upon DNA damage, SIRT7 is recruited to the damage sites where it deacetylates histone H3 at lysine (B10760008) 18 (H3K18ac). This deacetylation is a key step in chromatin remodeling, which facilitates the recruitment of DNA repair factors.
By inhibiting SIRT7, this compound prevents the deacetylation of H3K18ac. This results in a failure to properly remodel the chromatin at the site of damage, which in turn impairs the recruitment of repair machinery and attenuates the efficiency of both Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) repair pathways. The persistence of DNA damage leads to increased chromatin instability and ultimately suppresses cancer cell survival.
Signaling Pathway
The signaling pathway affected by this compound is a critical component of the DNA Damage Response. The diagram below illustrates the mechanism of this compound in the context of DNA repair.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 | 12.71 μM[2] | The half maximal inhibitory concentration of this compound against SIRT7 enzymatic activity. |
Table 2: Cellular Effects of this compound in Colorectal Cancer Cell Lines (HCT116, HT29, SW620)
| Assay | Effect | Concentration Range |
| H3K18ac Levels | Dose-dependent increase[2] | 0-40 μM |
| Cell Proliferation | Decreased | High concentrations |
| DNA Damage Repair (HR & NHEJ) | Dose-dependent reduction | Not specified |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Effect |
| HCT116 Xenograft | 15 mg/kg, subcutaneous injection[2] | Reduced tumor volume |
| HCT116 Xenograft | 15 mg/kg this compound + 3 Gy Ionizing Radiation[3] | Synergistic reduction in tumor growth |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the function of this compound.
In Vitro SIRT7 Deacetylase Assay
This assay measures the enzymatic activity of SIRT7 and its inhibition by this compound.
Materials:
-
Recombinant human SIRT7 protein
-
Acetylated histone H3 peptide (e.g., H3K18ac)
-
NAD+
-
This compound (or other test compounds)
-
Deacetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
HPLC system for analysis
Procedure:
-
Prepare reaction mixtures containing 50 mM Tris (pH 8.0), 150 mM NaCl, 1 mM DTT, 2 mM NAD+, and 50 μM H3K18ac peptide.
-
Add 2 μM of recombinant SIRT7 protein to the reaction mixture.
-
For inhibition assays, pre-incubate SIRT7 with varying concentrations of this compound before adding the peptide substrate.
-
Incubate the reactions at 37°C for 1 hour.
-
Quench the reactions by adding an equal volume of 10% (v/v) trifluoroacetic acid (TFA).
-
Centrifuge the samples at 18,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant using an HPLC system to separate and quantify the acetylated and deacetylated peptide products.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA damage in individual cells.
Materials:
-
Treated cells (e.g., HCT116 cells treated with ionizing radiation with or without this compound)
-
Low melting point agarose (B213101)
-
Comet slides
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green I)
-
Fluorescence microscope
Procedure:
-
Harvest and resuspend cells in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose (at 37°C) and immediately pipette onto a CometSlide.
-
Allow the agarose to solidify at 4°C for 30 minutes.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Incubate the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes at 4°C.
-
Gently wash the slides with neutralizing buffer.
-
Stain the DNA with SYBR Green I for 5-10 minutes.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using appropriate software.
Cell Proliferation Assay (CCK-8)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
96-well plates
-
Complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (and/or etoposide/ionizing radiation for combination studies) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Experimental Workflow
The following diagram outlines the typical workflow for investigating the effects of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective SIRT7 inhibitors. Its ability to impede DNA damage repair by competing with NAD+ offers a clear mechanism for its observed synergistic effects with chemo- and radiotherapy in preclinical models. For researchers, this compound is a valuable tool to further dissect the role of SIRT7 in genome maintenance and tumorigenesis. For drug development professionals, this compound provides a promising lead compound for the development of novel cancer therapeutics aimed at sensitizing tumors to existing DNA-damaging treatments. Future research should focus on optimizing the pharmacological properties of this compound, evaluating its efficacy and safety in a broader range of cancer models, and identifying predictive biomarkers for patient stratification.
References
YZL-51N: A Selective SIRT7 Inhibitor for Advancing Cancer Therapy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 7 (SIRT7), an NAD+-dependent deacetylase, has emerged as a significant target in oncology due to its pivotal role in DNA damage response (DDR), genomic stability, and transcriptional regulation. Elevated SIRT7 expression is observed in various cancers and is often associated with poor prognosis. YZL-51N, a bioactive compound, has been identified as a potent and selective inhibitor of SIRT7.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.
Core Mechanism of Action
This compound functions as a selective, NAD+-competitive inhibitor of SIRT7.[1] It occupies the NAD+ binding pocket of the SIRT7 enzyme, thereby preventing the binding of the essential cofactor NAD+ and inhibiting its deacetylase activity.[1][2][3] The primary downstream effect of SIRT7 inhibition by this compound is the impairment of DNA damage repair pathways. Specifically, it prevents the SIRT7-mediated deacetylation of histone H3 at lysine (B10760008) 18 (H3K18ac), a crucial step in the recruitment of DNA repair factors to sites of double-strand breaks (DSBs).[1] This leads to increased chromatin instability and sensitizes cancer cells to DNA-damaging agents like ionizing radiation (IR) and etoposide (B1684455).[1][3]
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in several key experiments. The following tables summarize this data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
| SIRT7 | 12.71 μM | Fluor de Lys (FDL) deacetylase assay |
Data sourced from MedchemExpress and supported by primary literature.[2][4]
Table 2: Cellular Effects of this compound in Colorectal Cancer Cell Lines (HCT116 & HT29)
| Treatment | Effect | Cell Lines |
| This compound (0-40 μM, 8h) | Dose-dependent increase in H3K18ac levels | HCT116, HT29 |
| This compound | Decreased cell proliferation | Three colorectal cancer cell lines |
| This compound in combination with Etoposide | Synergistic anticancer effect | Colorectal cancer cells |
Data summarized from primary literature.[1][2]
Table 3: In Vivo Efficacy of this compound
| Treatment | Effect | Animal Model |
| This compound (15 mg/kg, subcutaneous injection) | Reduced tumor volume | HCT116 xenograft model |
Data sourced from MedchemExpress.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its evaluation.
Caption: SIRT7 signaling pathway in DNA damage response and its inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
In Vitro SIRT7 Deacetylase Inhibition Assay (Fluor de Lys-based)
Objective: To determine the IC50 value of this compound against SIRT7.
Materials:
-
Recombinant His-tagged SIRT7 protein
-
NAD+
-
Fluorogenic peptide substrate: ARTKQTARKSTGGKAPRK(MCA)QLAGGK
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a trypsin-like protease)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, 10 µg of His-SIRT7, and 0.5 mM NAD+.
-
Add varying concentrations of this compound (e.g., in a serial dilution) to the wells of the 96-well plate. Include a DMSO-only control.
-
Initiate the reaction by adding 10 µM of the fluorogenic peptide substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer stops the sirtuin activity and cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for an additional 30 minutes.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Histone H3 Acetylation (H3K18ac)
Objective: To assess the effect of this compound on SIRT7 activity at the cellular level by measuring H3K18ac levels.
Materials:
-
Colorectal cancer cells (e.g., HCT116, HT29)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% for histone resolution)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K18ac, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 8 hours.
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K18ac antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K18ac levels.
Cell Viability and Synergism Assay
Objective: To measure the effect of this compound, alone and in combination with etoposide, on cancer cell viability.
Materials:
-
Colorectal cancer cells
-
This compound
-
Etoposide
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or AlamarBlue)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Etoposide alone at various concentrations.
-
A combination of this compound and etoposide at fixed or varying ratios.
-
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
To assess synergism, use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates a synergistic effect.
Conclusion
This compound is a valuable research tool for investigating the biological functions of SIRT7 and for exploring novel therapeutic strategies in oncology. Its demonstrated selectivity and NAD+-competitive mechanism of action provide a clear basis for its effects on DNA damage repair and cancer cell survival. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential translation into clinical applications.
References
The Discovery and Origin of YZL-51N: A Selective SIRT7 Inhibitor from Periplaneta americana
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YZL-51N is a recently identified bioactive compound demonstrating potent and selective inhibitory activity against Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase implicated in DNA damage repair and cancer cell survival.[1][2][3] This technical guide provides a comprehensive overview of the discovery, natural origin, and characterization of this compound. It details the experimental protocols for its isolation from the cockroach Periplaneta americana and its de novo synthesis.[2] Furthermore, this document summarizes the key quantitative data regarding its biological activity and elucidates its mechanism of action through relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Discovery and Natural Origin
This compound was discovered through the screening of a natural product library for potential inhibitors of SIRT7 enzymatic activity.[2] The bioactive compound was successfully isolated from extracts of the American cockroach, Periplaneta americana.[2][3][4] This discovery highlights insects as a potential source of novel therapeutic agents.
The isolation of this compound from its natural source is a low-yield process. Approximately 1.5 mg of the compound was obtained from 30 kg of dried P. americana, underscoring the necessity for a synthetic route to produce sufficient quantities for extensive research and development.[2]
Quantitative Data
The biological activity and efficacy of this compound have been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (SIRT7) | 12.71 μM | N/A (Enzymatic Assay) | [1] |
| Treatment Conc. | 0-40 μM | HCT116, HT29 | [1][2] |
| Treatment Duration | 8 hours | HCT116, HT29 | [1] |
| Effect | Dose-dependent increase in H3K18ac | HCT116, HT29 | [1][2] |
| Parameter | Value | Model | Reference |
| Dosage | 15 mg/kg | HCT116 Xenograft | [1] |
| Administration Route | Subcutaneous Injection | HCT116 Xenograft | [1] |
| Effect | Reduced tumor volume | HCT116 Xenograft | [1] |
Experimental Protocols
Isolation of this compound from Periplaneta americana
The isolation of this compound from its natural source was achieved through a multi-step process involving extraction and chromatographic separation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
YZL-51N: A Potent Modulator of H3K18 Acetylation in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Histone post-translational modifications are critical regulators of chromatin structure and gene expression, playing a pivotal role in both normal cellular function and tumorigenesis. The acetylation of histone H3 at lysine (B10760008) 18 (H3K18ac) is a key epigenetic mark often associated with active gene transcription. Its dysregulation has been implicated in the progression of various cancers.[1][2] Emerging evidence highlights YZL-51N, a selective inhibitor of the NAD+-dependent deacetylase SIRT7, as a promising therapeutic agent capable of modulating H3K18ac levels and impeding cancer cell survival.[3][4] This technical guide provides a comprehensive overview of the mechanism and effects of this compound on H3K18ac levels in cancer cells, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound functions as a selective inhibitor of SIRT7, a histone deacetylase that specifically targets H3K18 for deacetylation.[3][5] The primary mechanism of inhibition is the competitive binding of this compound to the NAD+ binding pocket of SIRT7.[3] By occupying this site, this compound prevents NAD+, a necessary cofactor for SIRT7's deacetylase activity, from binding. This inhibition leads to a subsequent increase in the levels of H3K18 acetylation within cancer cells, thereby influencing chromatin structure and gene expression.[3] This targeted inhibition of SIRT7 by this compound has been shown to impair DNA damage repair processes and reduce the survival of cancer cells.[3][6]
Quantitative Data Summary
The inhibitory effect of this compound on SIRT7 and its downstream impact on H3K18ac levels have been quantified in several studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay | Reference |
| IC50 (SIRT7 Inhibition) | 12.71 µM | Fluorescent peptide-based assay | [3][6] |
| EC50 (H3K18ac Accumulation) | 13.5 µM | Dot blot assay | [3] |
| Caption: In vitro inhibitory and cellular potency of this compound. |
| Cell Line | Treatment Concentration (µM) | Observation | Reference |
| HCT116 (Colorectal Cancer) | 0 - 40 | Dose-dependent increase in H3K18ac levels | [3][6] |
| HT29 (Colorectal Cancer) | 0 - 40 | Dose-dependent increase in H3K18ac levels | [3] |
| Caption: Effect of this compound on H3K18ac levels in colorectal cancer cell lines. |
| Binding Affinity (KD) | Molecule | SIRT7 | Assay | Reference |
| 1.02 µM | This compound | Recombinant | Surface Plasmon Resonance (SPR) | [3] |
| >200 µM | NAD+ | Recombinant | Surface Plasmon Resonance (SPR) | [3] |
| Caption: Binding affinities of this compound and NAD+ to SIRT7. |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the effect of this compound on H3K18ac levels.
Cell Culture and Treatment
-
Cell Lines: HCT116 and HT29 colorectal cancer cells.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[7]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For dose-dependent studies, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubated for a specified period (e.g., 8 hours).[6]
Western Blotting for H3K18ac Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for H3K18ac. A primary antibody for a loading control (e.g., total Histone H3 or β-actin) is also used.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro SIRT7 Inhibition Assay (Fluorescent Peptide-based)
-
Principle: This assay measures the deacetylase activity of SIRT7 on a fluorogenic acetylated peptide substrate.
-
Procedure: Recombinant SIRT7 enzyme is incubated with an acetylated peptide substrate (e.g., based on the H3K18 sequence) and NAD+ in a reaction buffer. This compound at various concentrations is added to the reaction mixture. The deacetylation reaction is allowed to proceed, followed by the addition of a developer solution that generates a fluorescent signal from the deacetylated peptide.
-
Data Analysis: The fluorescence intensity is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dot Blot Assay for Cellular H3K18ac Levels
-
Principle: This semi-quantitative method is used to assess the overall levels of H3K18ac in cell lysates.
-
Procedure: Histones are extracted from this compound-treated and control cells. The extracted histones are serially diluted and spotted onto a nitrocellulose or PVDF membrane.
-
Detection: The membrane is allowed to dry, then blocked and probed with an antibody specific for H3K18ac, followed by an HRP-conjugated secondary antibody and ECL detection. The intensity of the dots corresponds to the level of H3K18ac.
-
Data Analysis: The dot intensities are quantified using densitometry software. The EC50 value is determined by plotting the H3K18ac signal against the logarithm of the this compound concentration.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively inhibits NAD+ binding to SIRT7, increasing H3K18ac levels.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for evaluating the impact of this compound on H3K18ac in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling YZL-51N: A Selective SIRT7 Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties of YZL-51N, a novel, selective inhibitor of Sirtuin 7 (SIRT7). This compound, a bioactive compound, has demonstrated significant potential as a tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics.[1][2] This document details its mechanism of action, key experimental data, and protocols for its use in laboratory settings.
Core Properties and Mechanism of Action
This compound is a bioactive compound originally isolated from the cockroach (Periplaneta americana) and has also been successfully synthesized de novo.[2][3] It functions as a potent and selective inhibitor of SIRT7, a member of the NAD+-dependent histone deacetylase family.[1][2] Emerging evidence has identified SIRT7 as a promising therapeutic target in oncology.[2]
The primary mechanism of action of this compound is the competitive inhibition of SIRT7 by occupying the NAD+ binding pocket.[1][2] This disruption of SIRT7's enzymatic activity leads to a downstream cascade of effects, most notably the impairment of DNA damage repair mechanisms in cancer cells.[1][2][3] By weakening the cell's ability to repair DNA damage, this compound can induce cancer cell death and has been shown to have a synergistic anti-cancer effect when used in combination with agents like etoposide.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with SIRT7 and its anti-tumor efficacy.
| Parameter | Value | Cell Line/Model | Source |
| IC50 | 12.71 μM | In vitro SIRT7 enzymatic assay | [1] |
| Binding Affinity (KD) | 1.02 μM | Surface Plasmon Resonance (SPR) | [2] |
| In vivo Efficacy | 15 mg/kg (subcutaneous injection) | HCT116 xenograft model | [1] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the mechanism of action of this compound and its impact on cellular signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established laboratory practices and the available information on this compound.
SIRT7 Deacetylase Activity Assay (Fluor de Lys-based)
This protocol describes a general method for assessing the inhibitory activity of this compound on SIRT7 deacetylase activity using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT7 enzyme
-
Fluor de Lys (FDL)-SIRT7 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue adjacent to a fluorophore)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a protease to release the fluorophore)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT7 enzyme
-
This compound dilution (or vehicle control)
-
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of FDL-SIRT7 substrate and NAD+.
-
Incubate the reaction for 1-2 hours at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of the binding kinetics and affinity (KD) of this compound to SIRT7.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human SIRT7 protein
-
This compound
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of SIRT7:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the SIRT7 protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the immobilized SIRT7 surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
In Vivo Colorectal Cancer Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HCT116 colorectal cancer cells
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture HCT116 cells under standard conditions.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) via the desired route (e.g., subcutaneous injection) according to a predetermined schedule (e.g., daily or every other day).
-
Administer the vehicle control to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the this compound treated group and the control group to assess anti-tumor efficacy.
-
Experimental Workflow Diagram
References
- 1. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 2. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 3. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
YZL-51N: A Technical Whitepaper on a Novel NAD+ Competitive SIRT7 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 7 (SIRT7), an NAD+-dependent deacetylase, is a critical regulator in the DNA damage response (DDR) and has emerged as a promising therapeutic target in oncology. However, the development of selective and potent SIRT7 modulators has been limited. This document provides a comprehensive technical overview of YZL-51N, a novel, selective SIRT7 inhibitor. This compound, initially isolated from Periplaneta americana (cockroach) extracts, functions through direct competition with NAD+ for the enzyme's binding pocket. By inhibiting SIRT7's deacetylase activity, this compound impedes DNA damage repair pathways, leading to increased chromatin instability and suppression of cancer cell survival. This guide details the mechanism of action, quantitative biochemical and cellular data, experimental protocols, and relevant signaling pathways associated with this compound, positioning it as a promising candidate for combined chemo-radiotherapy strategies.
Introduction
This compound is a recently identified bioactive compound with a previously unknown structure, now characterized as a potent and selective inhibitor of SIRT7.[1] The compound was discovered through a screening of a natural product library and subsequently synthesized de novo.[1][2] Its primary mechanism of action is the competitive inhibition of SIRT7 by occupying the NAD+ binding pocket, thereby blocking the deacetylation of key histone targets like H3K18ac (Histone H3 at lysine (B10760008) 18).[1][3] This activity is particularly relevant in the context of DNA double-strand breaks (DSBs), where SIRT7 plays a pivotal role in repair. By disrupting this process, this compound demonstrates a synergistic anticancer effect when used with DNA-damaging agents like etoposide (B1684455) and ionizing radiation (IR).[1][2]
Mechanism of Action: NAD+ Competition
This compound's inhibitory effect on SIRT7 is a direct result of its competition with the essential coenzyme NAD+. Molecular docking studies reveal that this compound binds to a pocket on SIRT7 that significantly overlaps with the NAD+ binding site.[1] Key amino acid residues involved in this interaction include Gly109, Thr112, Pro117, Asp118, Lys314, and Cys315.[1] Surface Plasmon Resonance (SPR) assays confirm this competitive binding, showing that the presence of this compound reduces the binding of NAD+ to SIRT7.[1] This direct competition for the coenzyme binding site is the pharmacological basis for its inhibitory activity.
Quantitative Data Summary
The inhibitory potency and binding kinetics of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Value | Method | Target | Reference |
| IC50 | 12.71 μM | Deacetylation Assay | SIRT7 | [3] |
| Binding Affinity (KD) | 1.02 μM | Surface Plasmon Resonance (SPR) | SIRT7 | [1] |
| Association Rate (kon) | 618.5 1/Ms | Surface Plasmon Resonance (SPR) | SIRT7 | [1] |
| Dissociation Rate (koff) | 6.315 × 10-4 1/s | Surface Plasmon Resonance (SPR) | SIRT7 | [1] |
| Cellular Activity | Cell Lines | Effect | Reference |
| H3K18ac Levels | HCT116, HT29 | Dose-dependent increase | [1][3] |
| Cell Proliferation | HCT116, HT29, SW620 | Decreased at high concentrations | [1] |
| Tumor Volume | HCT116 Xenograft Model | Reduction with 15 mg/kg injection | [3] |
Signaling Pathway and Biological Impact
This compound exerts its anticancer effects by intervening in the DNA damage response (DDR) pathway, a process highly dependent on SIRT7. In response to double-strand breaks (DSBs), often induced by ionizing radiation or chemotherapy, the enzyme PARP1 recruits SIRT7 to the damage site.[1] SIRT7 then deacetylates H3K18ac, a crucial step for the subsequent recruitment of repair machinery and the acetylation of other key proteins like ATM. By inhibiting SIRT7, this compound maintains a state of H3K18 hyperacetylation, which in turn leads to persistent ATM acetylation, ultimately compromising the efficiency of DSB repair and promoting cell death.[1]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and further investigation of this compound's properties. The following are summaries of the core experimental protocols used in its characterization.
In Vitro SIRT7 Deacetylase Inhibition Assay
This assay quantifies the ability of this compound to inhibit SIRT7's enzymatic activity.
-
Principle: A fluorogenic peptide substrate based on the H3K18 sequence is deacetylated by recombinant human SIRT7 in the presence of NAD+. A developer solution then releases a fluorescent signal proportional to the deacetylation activity.
-
Protocol Outline:
-
Recombinant SIRT7 protein is incubated with varying concentrations of this compound.
-
The reaction is initiated by adding the fluorogenic peptide substrate (e.g., based on ARTKQTARKSTGGKAPRK∗QLAGGK with a fluorophore) and NAD+.
-
The mixture is incubated to allow for the enzymatic reaction.
-
A developer solution is added to terminate the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding affinity and kinetics between this compound and SIRT7.
-
Principle: Changes in mass on the surface of a sensor chip, caused by the binding and dissociation of an analyte, are detected as changes in the refractive index.
-
Protocol Outline:
-
Recombinant SIRT7 protein is immobilized on a sensor chip.
-
A series of concentrations of this compound (the analyte) are flowed over the chip surface, allowing for association.
-
A buffer solution is then flowed over the chip to measure the dissociation of the this compound.
-
The response signals are collected in real-time to generate sensorgrams.
-
For competitive assays, NAD+ is first bound to the immobilized SIRT7, followed by the introduction of this compound to observe displacement.
-
The resulting data are fitted to a binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context. While not explicitly detailed in the initial findings, it is a standard method for validating the binding of a small molecule to its target protein within intact cells.
-
Principle: The binding of a ligand (this compound) to its target protein (SIRT7) often increases the protein's thermal stability.
-
Protocol Outline:
-
Treat cultured cells (e.g., HCT116) with either this compound or a vehicle control.
-
Lyse the cells and heat the lysates across a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Analyze the supernatant for the presence of soluble SIRT7 using Western blotting.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of sirtuin modulators. As a selective, NAD+-competitive inhibitor of SIRT7, it provides a powerful chemical probe to study SIRT7 biology and a promising lead compound for cancer therapy.[1][4] Its ability to disrupt DNA damage repair pathways highlights its potential in combination therapies, particularly for sensitizing tumors to radiation and existing chemotherapeutic agents.
Future research should focus on optimizing the structure of this compound to improve its potency and pharmacokinetic properties. Further in-vivo studies are warranted to explore its efficacy and safety profile in a broader range of cancer models. Additionally, investigating its impact on other SIRT7-mediated processes, such as metabolism and gene transcription, could reveal new therapeutic applications.
References
- 1. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
YZL-51N: A Novel SIRT7 Inhibitor with Potent Anti-Tumor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-tumor activity of YZL-51N, a novel and selective inhibitor of Sirtuin 7 (SIRT7). This compound, initially isolated from cockroach (Periplaneta americana) extracts, demonstrates significant potential as a therapeutic agent, particularly in the context of colorectal cancer. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its activity.
Mechanism of Action
This compound functions as a selective inhibitor of SIRT7, an NAD+-dependent histone deacetylase that plays a pivotal role in the DNA damage response (DDR).[1][2] The primary mechanism of this compound involves its competition with the coenzyme NAD+ for binding to SIRT7.[1] By occupying the NAD+ binding pocket, this compound effectively impairs the enzymatic activity of SIRT7.[1][3]
A key downstream effect of SIRT7 inhibition by this compound is the disruption of DNA damage repair processes within cancer cells.[1][3] SIRT7 is known to deacetylate histone H3 at lysine (B10760008) 18 (H3K18ac) in response to DNA double-strand breaks (DSBs), a crucial step for the recruitment of DNA repair machinery.[1] By inhibiting SIRT7, this compound prevents this deacetylation, leading to an accumulation of H3K18ac at damage sites.[1] This, in turn, weakens the repair of DSBs through both the Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) pathways, leading to increased chromatin instability.[1] The compromised DNA repair capacity ultimately suppresses the survival of cancer cells.[1][3]
Furthermore, this compound has been shown to exhibit a synergistic anti-cancer effect when used in combination with chemotherapeutic agents like etoposide (B1684455) and sensitizes cancer cells to ionizing radiation (IR).[1]
Quantitative Data Summary
The anti-tumor activity and inhibitory potential of this compound have been quantified in several key experiments. The following tables summarize the available data.
| Parameter | Value | Cell Lines/Model |
| IC50 (SIRT7 Inhibition) | 12.71 μM | In vitro enzymatic assay |
| Effective Concentration | 0-40 μM | HCT116 and HT29 cells (for H3K18ac increase) |
| In Vivo Efficacy | 15 mg/kg (subcutaneous injection) | HCT116 xenograft model (resulted in reduced tumor volume) |
Table 1: In Vitro and In Vivo Efficacy of this compound.[3]
| Cell Line | Outcome |
| HCT116 (colorectal cancer) | Decreased cell proliferation |
| HT29 (colorectal cancer) | Decreased cell proliferation |
| SW620 (colorectal cancer) | Decreased cell proliferation |
Table 2: Effect of this compound on Colorectal Cancer Cell Proliferation.[1]
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.
Caption: Mechanism of this compound as a SIRT7 inhibitor in the DNA damage response.
Caption: Experimental workflow for the investigation of this compound's anti-tumor activity.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of these findings. The following outlines the methodologies for key experiments performed in the characterization of this compound.
SIRT7 Inhibition Assays (Fluor de Lys & Dot Blot)
-
Objective: To identify and quantify the inhibitory activity of this compound against SIRT7.
-
Methodology:
-
Fluor de Lys (FDL) Assay: A synthesized peptide substrate containing an acetylated lysine residue and a fluorophore (e.g., 7-methoxycoumarin-4-acetic acid) is used.[1]
-
In the presence of SIRT7 and NAD+, the peptide is deacetylated.
-
A developer solution is added that reacts with the deacetylated peptide to produce a fluorescent signal.
-
This compound is added at various concentrations to measure its ability to reduce the fluorescent signal, from which the IC50 value is calculated.[1]
-
Dot Blot Assay: This serves as a parallel screening platform to validate the findings from the FDL assay.[1]
-
NAD+ Competition Assay (Surface Plasmon Resonance - SPR)
-
Objective: To confirm that this compound competes with NAD+ for binding to SIRT7.
-
Methodology:
-
SIRT7 is immobilized on an SPR sensor chip.
-
An A-AB-A injection model is employed.[1]
-
First, a series of NAD+ concentrations are injected to establish a baseline binding signal to SIRT7.
-
Subsequently, a mixture of NAD+ and this compound is injected.
-
A decrease in the binding signal of NAD+ in the presence of this compound indicates competitive binding.[1]
-
Cellular H3K18ac Level Analysis (Western Blot)
-
Objective: To measure the effect of this compound on the deacetylation of SIRT7's substrate, H3K18, in cancer cells.
-
Methodology:
-
Colorectal cancer cell lines (HCT116, HT29) are treated with increasing concentrations of this compound (e.g., 0-40 μM) for a specified time (e.g., 8 hours).[3]
-
Histones are extracted from the cell nuclei.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for H3K18ac and a loading control (e.g., total Histone H3).
-
Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands. An increase in the H3K18ac signal relative to the control indicates SIRT7 inhibition.[1]
-
DNA Repair Pathway Analysis (Flow Cytometry)
-
Objective: To determine the effect of this compound on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) DNA repair pathways.
-
Methodology:
-
Reporter cell lines, such as DR-HCT116 (for HR) and EJ5-HCT116 (for NHEJ), which contain a GFP reporter cassette that becomes active upon successful repair, are utilized.
-
Cells are treated with this compound in a dose-dependent manner.
-
DNA damage is induced (e.g., via ionizing radiation).
-
After a recovery period, the percentage of GFP-positive cells is quantified by flow cytometry.
-
A reduction in the GFP signal in treated cells compared to controls indicates downregulation of the respective repair pathway.[1]
-
In Vivo Tumor Growth Inhibition (Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with human colorectal cancer cells (e.g., HCT116) to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., 15 mg/kg) via a specified route (e.g., subcutaneous injection) and schedule.[3]
-
The control group receives a vehicle solution.
-
Tumor volume is measured regularly throughout the study. A significant reduction in tumor volume in the treated group compared to the control group indicates anti-tumor activity.[3]
-
Conclusion
This compound is a promising anti-tumor agent that acts as a selective, NAD+-competitive inhibitor of SIRT7. By impairing DNA damage repair in cancer cells, it leads to decreased cell proliferation and reduced tumor growth. The data presented in this guide underscore its potential for further preclinical and clinical development, particularly as a monotherapy or in combination with existing chemo- and radiotherapies for colorectal and potentially other cancers.
References
The Significance of SIRT7 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 7 (SIRT7), a member of the NAD+-dependent histone deacetylase family, has emerged as a critical regulator in a multitude of cellular processes, including ribosome biogenesis, gene expression, and cellular metabolism.[1] Its dysregulation is increasingly implicated in the pathogenesis of various human cancers. While predominantly localized in the nucleolus, SIRT7's influence extends to the nucleus and cytoplasm, where it modulates key signaling pathways involved in cell proliferation, apoptosis, DNA damage repair, and metastasis.[1][2] Elevated SIRT7 expression often correlates with poor prognosis in several cancer types, positioning it as a compelling therapeutic target.[2] This technical guide provides a comprehensive overview of the biological roles of SIRT7 in oncology, the rationale for its inhibition, a summary of current inhibitory strategies, and detailed experimental protocols to assess the efficacy of SIRT7 inhibitors.
Introduction: SIRT7 in the Cancer Landscape
SIRT7 is the least studied of the seven mammalian sirtuins, but recent research has illuminated its significant and often contradictory roles in cancer.[2] It functions primarily as a histone deacetylase with a strong preference for acetylated lysine (B10760008) 18 on histone H3 (H3K18Ac), a mark associated with oncogenic transformation and aggressive tumor phenotypes.[3] However, it also possesses desuccinylase activity, further expanding its regulatory scope.[4]
The role of SIRT7 in cancer is context-dependent, acting as both a proto-oncogene and a tumor suppressor.
As a Proto-Oncogene:
-
Promotion of Cell Growth and Proliferation: High SIRT7 expression is observed in numerous cancers, including liver, colorectal, lung, and prostate cancer.[1][5] It promotes cancer cell growth by activating signaling pathways like Raf-MEK-ERK and upregulating cell cycle regulators such as CDK1 and Cyclin D1.[1][2]
-
Inhibition of Apoptosis: SIRT7 can suppress apoptosis by up-regulating anti-apoptotic factors like Bcl-2 and NF-κB, and by down-regulating pro-apoptotic molecules like miR-34a through H3K18 deacetylation.[1]
-
Enhancement of Metastasis: SIRT7 can promote the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by interacting with SIRT1 to repress E-cadherin expression.[1]
-
Chemoresistance: Elevated SIRT7 expression has been linked to resistance to chemotherapeutic agents like doxorubicin (B1662922) and sorafenib.[1][6]
As a Tumor Suppressor:
-
Negative Regulation of HIF: SIRT7 can act as a tumor suppressor by negatively regulating the transcription of hypoxia-inducible factors HIF1α and HIF2α.[1][2]
-
Inhibition of TGF-β Signaling: SIRT7 can inactivate TGF-β signaling and repress EMT in certain contexts.[2]
-
DNA Damage Response: SIRT7 plays a crucial role in maintaining genomic stability by participating in the DNA damage response (DDR), specifically promoting non-homologous end joining (NHEJ) repair.[7]
The dual nature of SIRT7 underscores the importance of understanding its specific roles within different tumor types and microenvironments to effectively leverage its inhibition for therapeutic benefit.
Key Signaling Pathways Modulated by SIRT7
SIRT7 is a central node in several signaling networks crucial for cancer development and progression. Its inhibition can therefore have pleiotropic anti-cancer effects.
Cell Cycle and Proliferation Pathway
SIRT7 promotes cell proliferation by deacetylating H3K18 at the promoters of tumor suppressor genes, leading to their repression. It can also activate the Raf-MEK-ERK pathway, a cornerstone of cancer cell growth signaling.
References
- 1. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Cellular Characterization of the Sirtuin Isoform, SIRT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcbp.bjmu.edu.cn [bcbp.bjmu.edu.cn]
- 5. SIRT7: a novel molecular target for personalized cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT7: a novel molecular target for personalized cancer treatment? [carrerasresearch.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for YZL-51N in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YZL-51N is a selective and potent inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase.[1][2] Emerging evidence has identified SIRT7 as a promising therapeutic target in oncology.[2] this compound functions by competitively binding to the NAD+ pocket of SIRT7, thereby inhibiting its enzymatic activity.[1][2] This inhibition leads to an increase in the acetylation of SIRT7 substrates, notably Histone H3 at lysine (B10760008) 18 (H3K18ac), and impairs the DNA damage repair (DDR) process, ultimately suppressing cancer cell survival.[1][2][3]
These application notes provide detailed protocols for in vitro studies to investigate the biological effects of this compound, focusing on its impact on cell viability, SIRT7 target engagement, and the DNA damage response in cancer cell lines.
Mechanism of Action: SIRT7 Inhibition and DNA Damage Repair
This compound selectively inhibits the deacetylase activity of SIRT7. In response to DNA double-strand breaks (DSBs), SIRT7 is recruited to the damage sites where it deacetylates H3K18ac, a crucial step for the recruitment of DNA repair machinery.[2] By inhibiting SIRT7, this compound maintains a state of H3K18 hyperacetylation, which in turn impedes both major DNA double-strand break repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[2] This disruption of DNA repair enhances the sensitivity of cancer cells to DNA damaging agents like etoposide (B1684455) and ionizing radiation (IR).[2][3]
Caption: Mechanism of this compound action in cancer cells.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 12.71 µM | SIRT7 Enzymatic Assay (Fluor de Lys) | [1][2] |
| EC₅₀ | 13.5 µM | H3K18ac Accumulation (Dot Blot) | [2] |
| Kᴅ | 1.02 µM | Surface Plasmon Resonance (SIRT7 binding) | [2] |
Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result | Source |
| HCT116 | Cell Proliferation (CCK8) | 0-160 µM | 48 h | Dose-dependent decrease in proliferation | [1][2] |
| HT29 | Cell Proliferation (CCK8) | 0-160 µM | 48 h | Dose-dependent decrease in proliferation | [1][2] |
| SW620 | Cell Proliferation (CCK8) | 0-160 µM | 48 h | Dose-dependent decrease in proliferation | [1] |
| HCT116 | Colony Formation | Not Specified | 48 h treatment, 14-day culture | Lower colony-forming efficiency | [2] |
| HT29 | Colony Formation | Not Specified | 48 h treatment, 14-day culture | Lower colony-forming efficiency | [2] |
| SW620 | Colony Formation | Not Specified | 48 h treatment, 14-day culture | Lower colony-forming efficiency | [2] |
| HCT116 | Western Blot (H3K18ac) | 0-40 µM | 8 h | Dose-dependent increase in H3K18ac | [1][2] |
| HT29 | Western Blot (H3K18ac) | 0-40 µM | 8 h | Dose-dependent increase in H3K18ac | [1][2] |
| HCT116 | Comet Assay | 20 µM | Post 10 Gy IR | Increased relative tail moments | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Caption: General experimental workflow for this compound.
Cell Viability Assay (CCK8/MTT)
This protocol assesses the effect of this compound on the proliferation and cytotoxicity in cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29, SW620)
-
Complete culture medium (e.g., DMEM/McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
CCK8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in each well with 100 µL of the this compound dilutions (e.g., 0-160 µM).[1] Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[1]
-
Assay:
-
For CCK8: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Western Blot Analysis for H3K18 Acetylation
This protocol is used to determine if this compound treatment leads to an increase in its direct downstream target, H3K18ac.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K18ac, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed HCT116 or HT29 cells in 6-well plates. Once they reach 70-80% confluency, treat with increasing concentrations of this compound (e.g., 0-40 µM) for 8 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4] Scrape the cells, collect the lysate, and centrifuge at 12,000g for 15 minutes at 4°C.[4]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[4]
-
Electrophoresis and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[6] Incubate with the primary antibody (e.g., anti-H3K18ac, 1:1000) overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane and add ECL reagent.[4] Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to the loading control (Total H3).
Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include both positive (e.g., etoposide) and negative (vehicle) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS and centrifuge at 300g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the DNA content by flow cytometry.[7][8] Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. nacalai.com [nacalai.com]
- 6. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YZL-51N in an HCT116 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YZL-51N, a selective SIRT7 inhibitor, in a human colorectal carcinoma (HCT116) xenograft model. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available preclinical data.
Introduction
This compound is a potent and selective inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase.[1][2] In the context of colorectal cancer, particularly HCT116 cells, this compound has demonstrated anti-tumor effects both in vitro and in vivo.[1] It functions by competing with NAD+ for binding to SIRT7, which impairs the enzyme's deacetylase activity.[1] This inhibition of SIRT7 leads to an attenuation of DNA damage repair mechanisms in cancer cells, suggesting its potential as a therapeutic agent, especially in combination with DNA-damaging therapies like ionizing radiation.[1][2]
Mechanism of Action of this compound
This compound selectively inhibits SIRT7, a class III histone deacetylase. The primary molecular mechanism involves the competitive binding of this compound to the NAD+ binding pocket of SIRT7.[1] This prevents the deacetylation of SIRT7 targets, including histone H3 at lysine (B10760008) 18 (H3K18ac).[1] Increased H3K18ac levels are a hallmark of SIRT7 inhibition. By inhibiting SIRT7, this compound impairs the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents.[1][2]
Signaling Pathway of this compound in HCT116 Cells
Caption: Mechanism of this compound action in HCT116 cells.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo study of this compound using an HCT116 xenograft model.
Cell Culture
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Animal Model
-
Species: Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.
-
Housing: Maintain mice in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide sterile food and water ad libitum.[3]
HCT116 Xenograft Establishment
-
Cell Preparation: Harvest HCT116 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.[4]
-
Injection: Subcutaneously inject 1 x 10^7 HCT116 cells in a volume of 100-200 µL into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly.[4][5]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.[4]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice to different treatment groups.[4]
Drug Administration
-
This compound Formulation: Prepare this compound for in vivo administration. While the exact formulation from the pivotal study is not detailed, a common approach for similar compounds is to dissolve them in a vehicle such as a mixture of DMSO, PEG300, and saline. It is crucial to perform a vehicle toxicity study beforehand.
-
Treatment Groups:
-
Administration Route and Schedule: Administer this compound as per the defined schedule. For combination therapy, this compound administration can be initiated prior to and continued after radiation treatment.
Experimental Workflow
Caption: Workflow for the HCT116 xenograft model study.
Endpoint and Data Collection
-
Monitoring: Measure tumor volumes and mouse body weights twice weekly.[4]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity (e.g., significant body weight loss) are observed.[4]
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) and the remainder can be snap-frozen for molecular analysis.
-
Immunohistochemistry: Perform IHC on tumor sections to analyze the expression of relevant biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and H3K18ac (SIRT7 inhibition).[6]
Data Presentation
The quantitative data from the in vivo study should be summarized for clear comparison.
Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | Data | - | Data |
| This compound (15 mg/kg) | 10 | Data | Data | Data |
| IR (3 Gy) | 10 | Data | Data | Data |
| This compound + IR | 10 | Data | Data | Data |
Note: Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
The HCT116 xenograft model is a valuable tool for evaluating the in vivo efficacy of this compound.[3][7] The provided protocols offer a standardized approach to conducting these studies. Based on existing data, this compound is expected to reduce tumor growth as a single agent and to have a synergistic effect when combined with ionizing radiation.[1] Careful monitoring of tumor growth, animal welfare, and relevant biomarkers will be critical for a comprehensive assessment of this compound's therapeutic potential.
References
- 1. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: YZL-51N and Etoposide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the combination therapy of YZL-51N and etoposide (B1684455). This compound is a selective inhibitor of SIRT7, a NAD+-dependent deacetylase, which plays a crucial role in DNA damage repair.[1][2][3] Etoposide is a well-established chemotherapeutic agent that functions as a topoisomerase II inhibitor, inducing DNA double-strand breaks and subsequently leading to apoptosis in cancer cells.[4][5][6] Research has indicated that the combination of this compound and etoposide exhibits a synergistic anticancer effect, particularly in colorectal cancer cells, by impairing DNA damage repair pathways.[2][3]
These guidelines are intended to provide a framework for researchers to explore the efficacy and mechanisms of this combination therapy in various cancer models.
Data Presentation
The following tables summarize the quantitative data on the individual and combined effects of this compound and etoposide as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | HCT116 | 12.71 μM | [1] |
| Effect | HCT116, HT29 | Dose-dependent increase in H3K18ac levels (0-40 μM, 8h) | [1] |
| Effect | HCT116, HT29, SW620 | Decreased cell proliferation at high concentrations | [2] |
Table 2: Synergistic Effects of this compound and Etoposide Combination
| Cell Lines | Assay | Observation | Reference |
| Colorectal Cancer Cells | Cell Proliferation Assay | Synergistic inhibition of cell proliferation | [2][3] |
| HCT116 | Colony Formation Assay | Increased sensitivity to etoposide with this compound treatment | [2] |
Note: Specific Combination Index (CI) values and IC50 values for the combination were indicated to be in the supplementary materials of the cited research but are not publicly available. Researchers should perform dose-response matrix experiments to determine these values in their specific cancer models.
Signaling Pathways
The combination of this compound and etoposide leverages two distinct but complementary mechanisms to induce cancer cell death. Etoposide directly damages DNA, while this compound prevents the cancer cells from repairing this damage.
Etoposide-Induced DNA Damage and Apoptosis Pathway
Etoposide targets topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[4][5] By stabilizing the topoisomerase II-DNA cleavage complex, etoposide prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[4][5] This extensive DNA damage triggers cell cycle arrest and activates apoptotic pathways.[6][7]
Caption: Etoposide-induced DNA damage pathway.
This compound-Mediated Inhibition of DNA Damage Repair
This compound selectively inhibits SIRT7, a deacetylase that plays a critical role in the DNA damage response (DDR).[1][2] SIRT7 is recruited to sites of DNA double-strand breaks and facilitates the deacetylation of histones, such as H3K18ac, which is essential for the recruitment of DNA repair factors.[2] By inhibiting SIRT7, this compound prevents the necessary chromatin remodeling for efficient DNA repair, thus potentiating the cytotoxic effects of DNA-damaging agents like etoposide.[2][3]
Caption: this compound inhibits DNA damage repair.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and etoposide.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of each drug and for assessing the synergistic effect on cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Etoposide (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and etoposide in complete medium.
-
For single-agent treatment, replace the medium with medium containing various concentrations of either this compound or etoposide.
-
For combination treatment, treat cells with a matrix of concentrations of both drugs. It is recommended to use a fixed ratio of concentrations based on the individual IC50 values (e.g., equipotent ratio).
-
Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (background control).
-
Incubate the plates for 48-72 hours.
-
For MTT assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's instructions to measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Analyze the combination data using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
YZL-51N: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
YZL-51N is a novel, potent, and selective inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase.[1][2][3] Identified from extracts of Periplaneta americana, this compound has been demonstrated to impair DNA damage repair processes and suppress cancer cell survival, making it a promising candidate for further investigation in oncology research.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, based on currently available research.
Mechanism of Action
This compound functions as a competitive inhibitor of NAD+ for binding to SIRT7.[1] By occupying the NAD+ binding pocket, this compound effectively inhibits the enzymatic deacetylase activity of SIRT7.[1][2][3] This inhibition leads to the hyperacetylation of SIRT7 substrates, including histone H3 at lysine (B10760008) 18 (H3K18ac), which plays a crucial role in chromatin dynamics and DNA damage response.[1] The primary downstream effect of this compound is the attenuation of DNA damage repair pathways, including both homologous recombination (HR) and non-homologous end joining (NHEJ).[1] This sensitizes cancer cells to DNA damaging agents like ionizing radiation and etoposide.[1]
Signaling Pathway Diagram
References
- 1. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring SIRT7 Inhibition by YZL-51N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibition of Sirtuin 7 (SIRT7) by the selective inhibitor, YZL-51N. The described techniques encompass enzymatic, biophysical, and cellular assays to characterize the inhibitor's potency, binding kinetics, and cellular efficacy.
Introduction
SIRT7, an NAD+-dependent deacetylase, is a critical regulator of various cellular processes, including DNA damage response (DDR), making it a promising therapeutic target in oncology.[1] this compound has been identified as a selective inhibitor of SIRT7 that functions by competing with NAD+ to bind to the enzyme.[1][2][3] This document outlines key experimental procedures to quantify and characterize the inhibitory effects of this compound on SIRT7.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound-mediated SIRT7 inhibition.
Table 1: In Vitro Inhibition and Binding Affinity of this compound against SIRT7
| Parameter | Value | Assay Method | Reference |
| IC50 | 12.71 µM | Fluor de Lys (FDL) Assay | [2][3] |
| EC50 | 13.5 µM | Dot Blot Assay (H3K18ac) | [2] |
| Binding Affinity (KD) | 1.02 µM | Surface Plasmon Resonance (SPR) | [2] |
| Binding Affinity (KD) | 3.3 µM | [2] | |
| NAD+ Binding Affinity (KD) | >200 µM | Surface Plasmon Resonance (SPR) | [2] |
Table 2: Thermal Shift and Cellular Activity of this compound
| Parameter | Value | Assay Method | Reference |
| ΔTm (SIRT7) | 2.86°C (at 10 µM) | Protein Thermal Shift Assay | [2] |
| ΔTm (SIRT6) | 1.0°C (at 10 µM) | Protein Thermal Shift Assay | [2] |
| ΔTm (SIRT1) | 0.45°C (at 10 µM) | Protein Thermal Shift Assay | [2] |
| Cellular H3K18ac Increase | Dose-dependent | Western Blot (HCT116 & HT29 cells) | [2][3] |
Signaling Pathway
Experimental Protocols
Enzymatic Activity Assays
These assays directly measure the catalytic activity of SIRT7 and its inhibition by this compound.
This is a fluorescent-based, high-throughput method to assess SIRT7 deacetylase activity.[2]
Principle: A peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore is used. Upon deacetylation by SIRT7, a developing reagent cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal.
Protocol:
-
Reagents:
-
Recombinant human SIRT7 enzyme.
-
Fluorogenic peptide substrate: ARTKQTARKSTGGKAPRKQLAGGK, where K is acetylated lysine coupled to 7-methoxycoumarin-4-acetic acid (MCA).[2]
-
NAD+ solution.
-
This compound compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease).
-
96-well black microplate.
-
-
Procedure:
-
Add 25 µL of assay buffer to each well.
-
Add 5 µL of this compound at desired concentrations (or vehicle control).
-
Add 10 µL of recombinant SIRT7 enzyme.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of the peptide substrate and NAD+.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution.
-
Incubate for 15-30 minutes at 37°C.
-
Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This semi-quantitative immunoassay measures the accumulation of acetylated H3K18, a known SIRT7 substrate, to confirm inhibition.[2]
Protocol:
-
Reagents:
-
Recombinant SIRT7, H3 peptide with acetylated K18, NAD+, this compound.
-
Nitrocellulose or PVDF membrane.
-
Primary antibody against acetylated H3K18 (anti-H3K18ac).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Perform an in vitro deacetylation reaction as described for the FDL assay, but using the H3K18ac peptide as a substrate.
-
Spot 1-2 µL of each reaction mixture onto a nitrocellulose membrane and let it air dry.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-H3K18ac antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the dot intensities using image analysis software.
-
Calculate the percentage of H3K18ac remaining at each this compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Biophysical Assays
These methods characterize the direct binding interaction between this compound and the SIRT7 protein.
SPR measures real-time binding kinetics and affinity.[2]
Protocol:
-
Immobilization:
-
Immobilize recombinant SIRT7 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Flow different concentrations of this compound in a running buffer over the chip surface.
-
Measure the change in the refractive index (response units, RU) over time to monitor association and dissociation.
-
-
Competition Assay:
-
To confirm NAD+ competition, perform an "A-AB-A" injection model.[2]
-
First, inject NAD+ at various concentrations to establish a baseline binding level.
-
Then, co-inject a mixture of NAD+ and this compound.
-
A decrease in the binding signal compared to NAD+ alone indicates competition.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
This assay measures changes in the thermal stability of SIRT7 upon ligand binding.[2]
Protocol:
-
Reagents:
-
Recombinant SIRT7 protein.
-
This compound.
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Real-time PCR instrument.
-
-
Procedure:
-
Mix SIRT7 protein with the fluorescent dye and either this compound or vehicle control in a PCR plate.
-
Heat the plate in the real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C).
-
Monitor the fluorescence intensity as the temperature increases.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the protein unfolding transition.
-
Calculate the change in melting temperature (ΔTm) between the this compound-treated and control samples. A positive ΔTm indicates ligand binding and stabilization.
-
Cellular Assays
These assays validate the inhibitory effect of this compound in a biological context.
This assay measures the level of a key SIRT7 substrate in cells treated with this compound.[2]
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against H3K18ac.
-
Use an antibody against total Histone H3 or a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the H3K18ac signal to the loading control.
-
Observe the dose-dependent increase in H3K18ac levels.
-
This assay determines the effect of SIRT7 inhibition on cancer cell growth.[2]
Protocol:
-
Cell Seeding:
-
Seed colorectal cancer cells (e.g., HCT116, HT29, SW620) in a 96-well plate.
-
-
Treatment:
-
After allowing cells to attach, treat them with a range of this compound concentrations.
-
-
Incubation:
-
Incubate for a period of time (e.g., 48 hours).[4]
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CCK-8, MTT) to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
References
- 1. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
YZL-51N: Application in Chemo-Radiotherapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YZL-51N is a novel small molecule identified as a selective inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase.[1][2] Emerging research highlights the pivotal role of SIRT7 in the DNA damage response (DDR), making it a promising therapeutic target in oncology.[2] this compound, originally isolated from extracts of Periplaneta americana (cockroach), has demonstrated potential as a sensitizer (B1316253) for chemo-radiotherapy by impeding DNA damage repair mechanisms in cancer cells.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action, preclinical data, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound functions as a competitive inhibitor of NAD+ for the SIRT7 binding pocket.[1][2] This inhibition of SIRT7's deacetylase activity leads to a dose-dependent increase in the acetylation of histone H3 at lysine (B10760008) 18 (H3K18ac), a key substrate of SIRT7.[1][2] The hyperacetylation of H3K18 disrupts chromatin remodeling and the recruitment of DNA repair factors to sites of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR) or chemotherapeutic agents.[2] Consequently, this compound weakens the DNA damage repair process, leading to increased genomic instability and potentiation of cancer cell death.[2]
Signaling Pathway
Caption: Mechanism of this compound in inhibiting SIRT7-mediated DNA damage repair.
Preclinical Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| SIRT7 Inhibition (IC50) | - | 12.71 µM | [1] |
| Binding Affinity (KD) to SIRT7 | - | 1.02 µM | [2] |
| H3K18ac Induction | HCT116, HT29 | Dose-dependent increase (0-40 µM) | [1][2] |
| Cell Proliferation | HCT116, HT29, SW620 | Decreased at high concentrations | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| HCT116 Xenograft | This compound (15 mg/kg, subcutaneous injection) | Reduced tumor volume | [1] |
Experimental Protocols
In Vitro SIRT7 Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on SIRT7 deacetylase activity at the cellular level by measuring H3K18ac levels.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K18ac, anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein quantification assay kit (e.g., BCA)
Protocol:
-
Cell Seeding: Seed HCT116 or HT29 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 8 hours. Include a DMSO-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K18ac and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Analysis: Quantify the band intensities and normalize the H3K18ac signal to the total Histone H3 signal.
Caption: Workflow for assessing this compound's effect on H3K18ac levels in vitro.
In Vivo Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
HCT116 human colorectal cancer cells
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel
-
This compound
-
Vehicle control (e.g., sterile saline with appropriate solubilizing agents)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control via subcutaneous injection daily or as determined by preliminary studies.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis (e.g., weight, histology).
-
Analysis: Compare the tumor growth curves between the this compound treated and vehicle control groups.
Caption: Workflow for an in vivo xenograft study to evaluate this compound efficacy.
Synergistic Effect with Chemo-Radiotherapy
Studies have shown that this compound exhibits a synergistic anticancer effect when used in combination with etoposide, a topoisomerase II inhibitor that induces DNA double-strand breaks.[2] This suggests that by inhibiting SIRT7-mediated DNA repair, this compound can lower the threshold for cell death induced by DNA-damaging agents. This provides a strong rationale for investigating this compound in combination with various radiotherapy and chemotherapy regimens.
Conclusion
This compound is a promising SIRT7 inhibitor with a clear mechanism of action that supports its development as a chemo-radiotherapy sensitizer. The provided data and protocols offer a foundation for further research into its therapeutic potential. Future studies should focus on optimizing dosing and treatment schedules in combination therapies and exploring its efficacy in a broader range of cancer types.
References
Application Note: Protocol for Assessing the Anti-proliferative Effects of YZL-51N
Audience: Researchers, scientists, and drug development professionals.
Introduction YZL-51N is a potent and selective inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase.[1][2] SIRT7 is a critical regulator of the DNA damage response (DDR), and its inhibition has emerged as a promising strategy in cancer therapeutics.[1] this compound functions by competing with NAD+ for the binding pocket of SIRT7, thereby impairing its enzymatic activity.[1][3] This disruption attenuates DNA damage repair, suppresses cancer cell survival, and has been shown to decrease cell proliferation in colorectal cancer cell lines.[1] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cells using standard in vitro assays.
Principle The overall principle is to treat a selected cancer cell line with varying concentrations of this compound over a defined period. The effect on cell proliferation is then quantified using a panel of assays that measure different aspects of cell growth and viability: metabolic activity (MTT assay), DNA synthesis (BrdU assay), and long-term survival and clonogenicity (Colony Formation Assay).
Experimental Workflow
The general workflow for assessing the anti-proliferative effects of this compound is outlined below. It begins with cell preparation and treatment, followed by the application of specific assays to measure proliferation endpoints.
Caption: General experimental workflow for assessing this compound's anti-proliferative activity.
Proposed Mechanism of Action
This compound's anti-proliferative effect is rooted in its inhibition of SIRT7, a key enzyme in DNA damage repair. By blocking SIRT7, this compound prevents the efficient repair of DNA double-strand breaks (DSBs), leading to the accumulation of genomic damage, which in turn can trigger cell cycle arrest and ultimately reduce cell proliferation.
Caption: this compound inhibits SIRT7, impairing DNA damage repair and reducing cell proliferation.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This initial step is crucial for all subsequent assays and should be optimized for the specific cell line used.[4]
-
Cell Line Selection: Use a relevant cancer cell line (e.g., colorectal cancer lines HCT116, HT29, or SW620, where this compound has shown activity).[1]
-
Cell Culture: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Harvest cells using trypsin and perform a viable cell count (e.g., with trypan blue). Seed cells into 96-well, 24-well, or 6-well plates at a predetermined optimal density.[4] The density should allow for logarithmic growth throughout the experiment.
-
Adherence: Allow cells to adhere and resume growth by incubating for 18-24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the complete culture medium to achieve the final desired concentrations. It is advisable to perform a pilot experiment with a broad range of concentrations to determine the responsive range.[5]
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) as the highest drug concentration.
-
Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours) before proceeding with a specific proliferation assay.
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.[6] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[7]
-
Cell Treatment: Seed cells in a 96-well plate (5,000-10,000 cells/well) and treat with this compound as described in Protocol 1 for 24-72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[6][10]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][8]
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: BrdU Incorporation Assay
This assay directly measures DNA synthesis by quantifying the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into the DNA of proliferating cells.[11]
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
BrdU Labeling: 2-4 hours before the end of the drug treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[12][13] The optimal incubation time depends on the cell division rate.[12]
-
Fixation and Denaturation: Remove the labeling medium and wash the cells with PBS. Add a fixing/denaturing solution (e.g., 1-2.5 M HCl) to the wells and incubate for 30 minutes at room temperature to expose the incorporated BrdU.[13][14]
-
Antibody Incubation: Wash the wells to remove the denaturing solution. Add an anti-BrdU primary antibody and incubate for 1 hour at room temperature.[13]
-
Secondary Antibody: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[13]
-
Detection: Wash the wells and add a TMB substrate. Allow color to develop for 5-30 minutes.[13] Stop the reaction with a stop solution and measure absorbance at 450 nm.[13]
-
Data Analysis: Calculate the percentage of DNA synthesis in treated cells relative to the vehicle-treated control cells.
Protocol 4: Colony Formation (Clonogenic) Assay
This assay is the gold standard for determining the long-term effects of a compound on cell survival and reproductive integrity. It measures the ability of a single cell to proliferate and form a colony.[15][16]
-
Cell Treatment & Seeding: Treat cells in a flask with this compound for a defined period (e.g., 24 hours). After treatment, harvest the cells, count them, and seed a low number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[17] Ensure the incubator has adequate humidity to prevent the plates from drying out.[17]
-
Fixing and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes.[15] After another wash, stain the colonies with a 0.5% crystal violet solution for 5-20 minutes.[15][18]
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control group and the Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100)
-
Data Presentation
Quantitative data should be summarized to facilitate comparison between different concentrations of this compound. The half-maximal inhibitory concentration (IC50) or the concentration for 50% reduction in growth rate (GR50) should be calculated from dose-response curves.
Table 1: Summary of this compound's Anti-proliferative Effects on HCT116 Cells (48h Treatment)
| This compound Conc. (µM) | Cell Viability (% of Control) | DNA Synthesis (% of Control) | Surviving Fraction |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 1.00 ± 0.08 |
| 1 | 92.1 ± 3.8 | 88.4 ± 6.2 | 0.91 ± 0.07 |
| 5 | 75.3 ± 4.1 | 68.9 ± 5.5 | 0.72 ± 0.06 |
| 10 | 51.8 ± 3.2 | 45.6 ± 4.8 | 0.48 ± 0.05 |
| 25 | 28.4 ± 2.9 | 22.1 ± 3.7 | 0.21 ± 0.04 |
| 50 | 15.6 ± 2.1 | 10.5 ± 2.4 | 0.09 ± 0.02 |
| IC50 / SF50 (µM) | ~10.5 | ~12.0 | ~11.0 |
Data presented as Mean ± Standard Deviation from three independent experiments. IC50/SF50 values are estimated from dose-response curves.
References
- 1. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ossila.com [ossila.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. m.youtube.com [m.youtube.com]
- 18. artscimedia.case.edu [artscimedia.case.edu]
YZL-51N solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YZL-51N is a potent and selective inhibitor of Sirtuin 7 (SIRT7), a member of the NAD+-dependent deacetylase family.[1][2][3] SIRT7 plays a critical role in various cellular processes, including DNA damage repair, chromatin remodeling, and gene transcription, making it a promising therapeutic target in oncology.[2][4] this compound functions by competitively binding to the NAD+ pocket of SIRT7, thereby impairing its enzymatic activity.[1][2][3] This inhibition weakens DNA damage repair mechanisms in cancer cells and suppresses their survival.[1][2] Preclinical studies have demonstrated its potential in combined chemo-radiotherapy for colorectal cancer.[2][3]
These application notes provide detailed protocols for the solubilization and experimental use of this compound for both in vitro and in vivo research.
Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Formula | C17H14O7 | [1] |
| Molecular Weight | 330.29 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 3031072-69-9 | [1] |
| Mechanism of Action | Selective, NAD+-competitive inhibitor of SIRT7 | [1][2] |
| IC50 (SIRT7) | 12.71 µM | [1] |
| Binding Affinity (KD for SIRT7) | 1.02 µM | [2] |
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are crucial for experimental success and reproducibility. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1]
In Vitro Stock Solution (DMSO)
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Maximum Solubility | 33.33 mg/mL (100.91 mM) |
| Preparation Method | To achieve maximum solubility, ultrasonic treatment and warming to 60°C are recommended.[1] |
| Storage (Aliquoted) | -80°C for up to 6 months; -20°C for up to 1 month.[1] |
Stock Solution Dilution Table (for 100.91 mM Stock)
| Target Concentration | Volume of Stock | Volume of Diluent (e.g., Media) | Final Volume |
| 10 mM | 99.1 µL | 900.9 µL | 1 mL |
| 1 mM | 9.91 µL | 990.09 µL | 1 mL |
| 100 µM | 0.99 µL | 999.01 µL | 1 mL |
| 40 µM | 0.4 µL | 999.6 µL | 1 mL |
Note: Further dilutions into aqueous buffers or cell culture media should be made immediately prior to use. Avoid repeated freeze-thaw cycles of the stock solution.
In Vivo Formulation
For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[1] The specific formulation may vary based on the experimental model and administration route. A common approach involves a multi-component solvent system to ensure solubility and biocompatibility.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol details the use of this compound to assess its effect on the proliferation of colorectal cancer cell lines.
1. Cell Culture:
- Culture HCT116, HT29, or SW620 cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Seeding:
- Harvest cells using trypsin and perform a cell count.
- Seed 2,000-5,000 cells per well in a 96-well plate.
- Allow cells to adhere overnight.
3. Treatment:
- Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
- Replace the culture medium in each well with the medium containing the desired concentration of this compound (e.g., 0-50 µM). Include a vehicle control (DMSO only).
- Incubate the plate for 48 hours.[2]
4. Proliferation Assessment (e.g., using CCK-8):
- Add 10 µL of CCK-8 solution to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
- Subtract the absorbance of blank wells (medium only).
- Calculate cell viability as a percentage relative to the vehicle-treated control.
- Plot a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot for H3K18 Acetylation
This protocol is designed to detect the increase in histone H3 lysine (B10760008) 18 acetylation (H3K18ac), a direct downstream marker of SIRT7 inhibition.
1. Cell Culture and Treatment:
- Seed HCT116 or HT29 cells in 6-well plates and allow them to reach 70-80% confluency.
- Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 8 hours.[1]
2. Histone Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells and extract histones using a commercial kit or an acid extraction protocol.
3. Protein Quantification:
- Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
4. Western Blotting:
- Separate equal amounts of protein (e.g., 15-20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against H3K18ac overnight at 4°C.
- Use an antibody against total Histone H3 as a loading control.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Cell Implantation:
- Subcutaneously inject BALB/c nude mice with HCT116 cells (e.g., 5 x 10^6 cells in PBS or Matrigel).[2]
2. Tumor Growth and Grouping:
- Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize mice into treatment groups (e.g., Vehicle Control, this compound, Radiation, this compound + Radiation).[2]
3. Treatment Administration:
- Prepare the this compound formulation fresh for each injection.
- Administer this compound via subcutaneous injection at a dose of 15 mg/kg.[1][2]
- Treatment can be administered every 3 days.[2]
- For combination therapy, ionizing radiation (e.g., 3 Gy) can be administered after the this compound injection on the same schedule.[2]
4. Monitoring and Endpoint:
- Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 3 days).
- Continue treatment for the duration of the study (e.g., 15-21 days).
- At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.
Diagrams
Caption: Mechanism of this compound as a competitive inhibitor of SIRT7.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of H3K18ac Following YZL-51N Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression, playing a pivotal role in various cellular processes, including DNA repair, cell proliferation, and apoptosis. The acetylation of lysine (B10760008) 18 on histone H3 (H3K18ac) is a key epigenetic mark associated with transcriptionally active chromatin. Sirtuin 7 (SIRT7), an NAD dependent deacetylase, is known to specifically remove the acetyl group from H3K18. Dysregulation of SIRT7 activity and H3K18ac levels has been implicated in several diseases, including cancer.
YZL-51N is a recently identified natural compound that functions as a selective inhibitor of SIRT7.[1][2] By competitively binding to the NAD+ pocket of SIRT7, this compound effectively blocks its deacetylase activity, leading to an accumulation of its substrate marks, including H3K18ac.[1][2] This mechanism makes this compound a promising candidate for therapeutic development, particularly in oncology.[2][3]
These application notes provide a comprehensive guide for researchers to perform Western blot analysis to detect and quantify changes in H3K18ac levels in cells treated with this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced H3K18 hyperacetylation.
Quantitative Data Summary
Studies have demonstrated that this compound treatment leads to a dose-dependent increase in H3K18ac levels in various cancer cell lines.[1][2] The following table summarizes the key quantitative findings from the literature.
| Parameter | Value | Cell Lines | Reference |
| SIRT7 IC50 | 12.71 µM | In vitro deacetylation assay | [1][2] |
| H3K18ac Accumulation EC50 | 13.5 µM | In vitro dot blot assay | [2] |
| Effective Concentration Range | 0-40 µM | HCT116 and HT29 cells | [1] |
| Treatment Duration | 8 hours | HCT116 and HT29 cells | [1] |
Experimental Workflow
Caption: Western blot workflow for H3K18ac analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116 or HT29) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0 to 40 µM).[1] Remember to prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound dose.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified duration, for instance, 8 hours, as this has been shown to be effective.[1]
Protocol 2: Histone Extraction (Acid Extraction Method)
This protocol is adapted from standard procedures for histone extraction.[4][5]
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer them to a pre-chilled microcentrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 1 ml of ice-cold Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors). Incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.2 M HCl. Incubate overnight at 4°C with gentle rotation.
-
Histone Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube. Add trichloroacetic acid (TCA) to a final concentration of 33% to precipitate the histones.[5] Incubate on ice for 30 minutes.
-
Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the histone pellet twice with ice-cold acetone. Air-dry the pellet for 10-20 minutes.
-
Solubilization: Resuspend the histone pellet in an appropriate volume of deionized water.
Protocol 3: Western Blot Analysis for H3K18ac
This protocol is based on standard Western blotting procedures for histones.[6][7]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
Sample Preparation: For each sample, mix 5-15 µg of histone extract with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[7] Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose or PVDF membrane.[6] This smaller pore size is recommended for the efficient capture of small histone proteins.[6] Perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Blocking: After transfer, block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often recommended for phospho-specific or acetyl-specific antibodies to reduce background.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K18ac, diluted in the blocking buffer. The exact dilution should be determined based on the antibody datasheet. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 7).
-
Signal Detection: Detect the signal using an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Loading Control): To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.[4]
-
Densitometry Analysis: Quantify the band intensities for H3K18ac and total H3 using image analysis software (e.g., ImageJ). Normalize the H3K18ac signal to the total H3 signal for each sample. Calculate the fold change relative to the vehicle-treated control.
Concluding Remarks
This guide provides a robust framework for investigating the effect of the selective SIRT7 inhibitor, this compound, on H3K18 acetylation. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, furthering our understanding of the therapeutic potential of targeting the SIRT7-H3K18ac axis in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 5. biochem.slu.edu [biochem.slu.edu]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Troubleshooting YZL-51N instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the selective SIRT7 inhibitor, YZL-51N. Our goal is to help you overcome common challenges related to the stability of this compound in solution to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The intended concentration of this compound in your experiment may be above its solubility limit in the aqueous medium. Try performing a dose-response experiment starting from a lower concentration.
-
Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, add the this compound stock solution dropwise to your pre-warmed (37°C) media while gently swirling. This helps to prevent localized high concentrations that can lead to "solvent shock" and precipitation. A serial dilution in your cell culture medium can also be effective.
-
Adjust Final DMSO Concentration: While it is crucial to keep the final DMSO concentration low to avoid solvent toxicity (typically below 0.5%), a slightly higher, non-toxic concentration might be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Consider Media Components: The presence of salts and proteins in your cell culture medium can affect the solubility of this compound. If possible, and if it does not affect your experimental outcome, you could test the solubility in a simpler buffer like PBS.
Q2: I am observing a decrease in the inhibitory activity of this compound over the course of my multi-day experiment. What could be the cause?
A2: A decline in activity over time suggests that this compound may be degrading in your experimental conditions. This compound contains catechol moieties, which can be susceptible to oxidation. Consider the following:
-
pH of the Medium: The stability of this compound can be pH-dependent. Standard cell culture media is typically buffered to a pH of 7.2-7.4. If your experimental conditions cause a shift in pH, it could accelerate degradation.
-
Exposure to Light and Oxygen: To minimize potential photodegradation and oxidation, protect your this compound solutions from light by using amber vials and limiting their exposure to ambient air.
-
Enzymatic Degradation: If you are using a serum-containing medium, enzymes present in the serum could potentially metabolize this compound.
-
Refresh the Medium: For longer-term experiments, consider replacing the medium containing this compound every 24-48 hours to ensure a consistent concentration of the active compound.
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A3: Proper preparation and storage are critical for the longevity of your this compound stock.
-
Use High-Quality, Anhydrous DMSO: this compound is soluble in DMSO.[1] It is highly recommended to use a fresh, unopened bottle of anhydrous (water-free) DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb moisture from the air, which can promote the degradation of dissolved compounds.
-
Proper Dissolution: To fully dissolve this compound in DMSO, warming the solution to 60°C and using an ultrasonic bath may be necessary.[1]
-
Storage Conditions: Store the powdered form of this compound at -20°C for up to 3 years.[1] Once dissolved in DMSO, store the stock solution in small, single-use aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of Sirtuin 7 (SIRT7). It functions by competitively binding to the NAD+ pocket of the SIRT7 enzyme, thereby inhibiting its deacetylase activity. This disruption of SIRT7 function impairs DNA damage repair processes and can inhibit the survival of cancer cells.[1]
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to identifying and resolving common instability issues with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation immediately after dilution into aqueous media | 1. Final concentration exceeds the aqueous solubility limit.2. "Solvent shock" from improper dilution technique.3. Highly concentrated DMSO stock. | 1. Lower the final working concentration of this compound.2. Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling.3. Prepare an intermediate dilution in DMSO before the final dilution into the aqueous medium. |
| Cloudiness or precipitate appears after several hours or days in culture | 1. Degradation of this compound over time.2. Changes in media pH or temperature.3. Evaporation of media leading to increased concentration. | 1. For long-term experiments, replace the media with freshly prepared this compound solution every 24-48 hours.2. Ensure the incubator is properly calibrated for temperature and CO2 to maintain stable pH.3. Maintain proper humidity levels in the incubator to minimize evaporation. |
| Inconsistent experimental results or lower than expected efficacy | 1. Partial precipitation of this compound, reducing the effective concentration.2. Degradation of this compound in stock solution or working solution.3. Inaccurate concentration of the stock solution. | 1. Visually inspect the media for any signs of precipitation before and during the experiment under a microscope.2. Prepare fresh stock solutions and working solutions for each experiment. Avoid using old solutions.3. Ensure the solid this compound was fully dissolved when preparing the stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM).
-
To aid dissolution, gently warm the vial to 60°C and sonicate in an ultrasonic bath until the powder is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Workflow for Cell-Based Assays
-
Culture your cells of interest (e.g., HCT116, HT29) to the desired confluency in a multi-well plate.
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare a series of dilutions of the this compound stock in pre-warmed (37°C) complete cell culture medium. Add the DMSO stock dropwise while gently mixing.
-
Remove the existing media from your cells and replace it with the media containing the desired concentrations of this compound. Remember to include a vehicle control (media with the same final concentration of DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 8 hours, 48 hours).[1]
-
Proceed with your downstream analysis (e.g., cell viability assay, western blot for H3K18ac levels).
Visualizations
References
Technical Support Center: Optimizing YZL-51N Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with YZL-51N.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Sirtuin 7 (SIRT7).[1][2] Its mechanism of action is based on competition with the NAD+ coenzyme for binding to SIRT7's NAD+ binding pocket.[1][2] By occupying this pocket, this compound disrupts the enzymatic activity of SIRT7, which in turn impairs DNA damage repair processes and can inhibit the survival of cancer cells.[1][2]
Q2: How selective is this compound for SIRT7?
This compound has been shown to be a selective inhibitor of SIRT7.[2] Protein thermal shift assays have demonstrated that at a concentration of 10 μM, this compound causes a more significant shift in the melting temperature of SIRT7 (2.86°C) compared to SIRT6 (1.0°C) and SIRT1 (0.45°C).[2]
Q3: What are the known applications of this compound in research?
This compound is primarily used in cancer research due to its anti-tumor activity.[1] It has been shown to decrease cell proliferation in colorectal cancer cell lines.[1][2] Additionally, this compound can be used in combination with other treatments, such as etoposide (B1684455) or ionizing radiation (IR), to achieve a synergistic anticancer effect.[2][3]
Q4: What is the recommended storage method for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Troubleshooting Guide
Issue 1: Lower than expected efficacy or no observable effect at the initial concentration.
-
Q: I am not observing the expected inhibitory effect of this compound on my cells. What should I do?
-
A: The optimal concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell line. This compound has been shown to increase H3K18ac levels in HCT116 and HT29 cells in a dose-dependent manner at concentrations ranging from 0-40 μM after an 8-hour incubation.[1] Start with a broad range of concentrations (e.g., 1, 5, 10, 20, 40 μM) to identify the optimal working concentration.
-
Issue 2: High levels of cell toxicity or off-target effects.
-
Q: I am observing significant cell death even at low concentrations of this compound. How can I mitigate this?
-
A: High concentrations of this compound can lead to decreased cell proliferation.[2] If you are observing excessive toxicity, consider the following:
-
Reduce Incubation Time: Shorten the duration of exposure to this compound.
-
Lower Concentration: Decrease the concentration of this compound used in your experiment.
-
Confirm Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as this can increase sensitivity to cytotoxic agents.
-
-
Issue 3: Inconsistent results between experimental replicates.
-
Q: My experimental results with this compound are not reproducible. What could be the cause?
-
A: Inconsistent results can arise from several factors:
-
Reagent Preparation: Ensure that the this compound stock solution is fully dissolved and well-mixed before each use.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to your experimental wells.
-
Cell Culture Consistency: Maintain consistent cell seeding densities and passage numbers across experiments, as these can influence cellular responses.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions |
| IC50 | 12.71 μM | N/A | In vitro SIRT7 enzymatic assay |
| Effective Concentration Range | 0-40 μM | HCT116, HT29 | 8-hour incubation, dose-dependent increase in H3K18ac levels[1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Conditions |
| Dosage | 15 mg/kg | HCT116 xenograft model | Subcutaneous injection, shown to reduce tumor volume[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for H3K18ac Modulation
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116 or HT29) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a series of this compound dilutions in your cell culture medium to achieve final concentrations of 0, 5, 10, 20, and 40 μM.
-
Treatment: Remove the existing medium from the cells and add the prepared this compound-containing medium.
-
Incubation: Incubate the cells for 8 hours at 37°C with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Western Blot Analysis: Perform Western blotting to analyze the levels of H3K18ac. Use an antibody specific for acetylated H3K18 and a loading control (e.g., total H3 or GAPDH) to normalize the results.
-
Data Analysis: Quantify the band intensities and plot the relative H3K18ac levels against the this compound concentration to determine the optimal dose.
Protocol 2: Cell Viability Assay (e.g., CCK8)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29, or SW620) in a 96-well plate at a density of 5,000 cells per well.
-
Cell Culture: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with various concentrations of this compound. For synergistic effect studies, co-treat with a fixed concentration of etoposide or expose to a specific dose of ionizing radiation.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK8 Assay: Add CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and plot the results to determine the effect of this compound on cell proliferation.
Visualizations
Caption: Mechanism of action of this compound as a competitive inhibitor of SIRT7.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of YZL-51N in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YZL-51N.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Sirtuin 7 (SIRT7).[1][2] It functions by competing with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for binding to the SIRT7 enzyme, thereby occupying the NAD+ binding pocket and disrupting its deacetylase activity.[1][2][3] This inhibition of SIRT7 leads to an increase in the acetylation of its substrates, such as histone H3 at lysine (B10760008) 18 (H3K18ac), which impairs DNA damage repair and can inhibit cancer cell survival.[1][2]
Q2: How selective is this compound for SIRT7?
A2: this compound has been demonstrated to be a selective inhibitor of SIRT7 over other human sirtuin isoforms (SIRT1-6) in in vitro deacetylation assays.[4] Protein thermal shift assays have also shown a more significant shift in the melting temperature of SIRT7 compared to SIRT1 and SIRT6 upon this compound binding, further indicating selectivity.[4] However, a comprehensive, proteome-wide off-target profile, such as a kinome scan, has not been publicly reported. Therefore, while selective among the sirtuins, its interaction with other protein classes remains an area for further investigation.
Q3: What are the potential off-target effects of this compound?
A3: As a competitive inhibitor of the NAD+ binding pocket, this compound could theoretically interact with other NAD+-dependent enzymes. While it shows selectivity against other sirtuins, the possibility of off-target effects on other classes of NAD+-utilizing enzymes cannot be entirely ruled out without comprehensive screening. It has been suggested that this compound may also inhibit SIRT7-mediated deacetylation of other non-histone targets, which could contribute to its overall biological activity.[2]
Q4: How can I experimentally determine if the observed effects in my experiment are due to off-target interactions of this compound?
A4: To confidently attribute an observed phenotype to SIRT7 inhibition, it is crucial to perform rigorous control experiments. The following strategies are recommended:
-
Genetic knockdown or knockout of SIRT7: The most definitive control is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SIRT7 expression. The phenotype observed with this compound treatment should be mimicked by SIRT7 depletion.
-
Use of an inactive control compound: A structurally similar but biologically inactive analog of this compound, if available, can help differentiate specific from non-specific effects.
-
Dose-response analysis: Off-target effects often occur at higher concentrations. A clear dose-response relationship for the on-target effect should be established.
Q5: What are some general approaches to identify potential off-target proteins of this compound?
A5: Several unbiased, proteome-wide methods can be employed to identify potential off-target proteins of a small molecule like this compound:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This involves immobilizing this compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability changes upon ligand binding. A proteome-wide CETSA experiment can identify proteins that are stabilized by this compound.
-
In silico computational profiling: Predictive models can screen this compound against databases of protein structures to identify potential binding partners.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides potential explanations and solutions, with a focus on distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Action |
| Unexpected Phenotype Not Aligning with Known SIRT7 Function | The specific cellular context (e.g., cell line, tissue type) may reveal a novel, previously uncharacterized role of SIRT7. | This compound may be interacting with an unknown off-target protein that is responsible for the observed phenotype. | 1. Validate the phenotype with SIRT7 knockdown/knockout. 2. Perform a dose-response experiment to see if the unexpected phenotype occurs at a higher concentration than the on-target effect. 3. Consider performing an unbiased off-target identification experiment (e.g., CETSA, AC-MS). |
| Discrepancy Between In Vitro Potency (IC50) and Cellular Efficacy | Poor cell permeability of this compound. Active efflux of this compound by cellular transporters. Metabolic inactivation of this compound in the cell model. | An off-target with lower affinity in the cellular environment may require higher concentrations for an effect. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your specific cell line. 2. Evaluate the metabolic stability of this compound in your cellular system. |
| Effects on Cellular NAD+ Metabolism | As a NAD+ competitor, high concentrations of this compound might perturb the cellular NAD+ pool or the NAD+/NADH ratio, indirectly affecting other NAD+-dependent processes. | Direct inhibition of other NAD+-dependent enzymes involved in metabolism. | 1. Measure cellular NAD+ and NADH levels after this compound treatment. 2. Assess the activity of other key NAD+-dependent enzymes. |
| Variable Results Across Different Cell Lines | The expression level of SIRT7 can vary between cell lines, leading to different sensitivities to this compound. The importance of the SIRT7 pathway for a particular phenotype may be cell-line specific. | The expression of an off-target protein may vary across cell lines, leading to a differential response. | 1. Quantify SIRT7 protein levels in the cell lines being used. 2. Test the inhibitor in a SIRT7-knockout version of the cell lines to see if the variability persists. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| SIRT7 IC50 | 12.71 µM | In vitro deacetylation assay | [1] |
| SIRT7 Binding Affinity (KD) | 1.02 µM | Surface Plasmon Resonance (SPR) | [2] |
| SIRT1 Thermal Shift (ΔTm) | 0.45°C at 10 µM | Protein Thermal Shift Assay | [4] |
| SIRT6 Thermal Shift (ΔTm) | 1.0°C at 10 µM | Protein Thermal Shift Assay | [4] |
| SIRT7 Thermal Shift (ΔTm) | 2.86°C at 10 µM | Protein Thermal Shift Assay | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with SIRT7 in a cellular context and can be adapted for proteome-wide off-target identification.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler or heating block
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies)
-
Anti-SIRT7 antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the desired time (e.g., 1-4 hours).
-
-
Cell Harvesting and Lysis (for lysate CETSA):
-
Wash cells with PBS and harvest by scraping or trypsinization.
-
Resuspend cells in lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Heat Treatment:
-
Aliquot the cell lysate (or intact cells resuspended in PBS for intact cell CETSA) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
For intact cells, lyse them after heating.
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-SIRT7 antibody and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT7 at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble SIRT7 relative to the unheated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target Identification
This protocol provides a general workflow for identifying proteins that bind to this compound.
Materials:
-
This compound analog with a linker for immobilization (requires custom synthesis)
-
NHS-activated sepharose beads or similar affinity matrix
-
Cell lysate from the cell line of interest
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., high salt, low pH, or free this compound)
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software for protein identification
Procedure:
-
Immobilization of this compound:
-
Covalently couple the this compound analog to the affinity matrix according to the manufacturer's instructions.
-
Block any remaining active sites on the matrix.
-
Prepare a control matrix with no coupled ligand.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-coupled matrix and the control matrix for several hours at 4°C.
-
Wash the matrices extensively with a series of wash buffers to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the matrix using an appropriate elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired mass spectra against a protein database to identify the proteins.
-
Compare the proteins identified from the this compound matrix with those from the control matrix. Proteins that are significantly enriched in the this compound sample are potential binding partners and off-targets.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the SIRT7 signaling pathway.
Caption: Experimental workflows for CETSA and AC-MS to identify target engagement and off-targets.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Molecular Pathways: Emerging Roles of Mammalian Sirtuin SIRT7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate YZL-51N toxicity in normal cells
Disclaimer: YZL-51N is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided, including mechanisms, protocols, and data, is based on established principles of cancer biology and pharmacology to offer a realistic troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced toxicity in normal cells?
A1: this compound is a potent and selective inhibitor of the Cancer-Associated Kinase 1 (CAK1), a critical enzyme in a signaling pathway that promotes uncontrolled proliferation in cancer cells. However, this compound exhibits low-affinity binding to Normal Cell Kinase 1 (NCK1), an isoform of CAK1 that is essential for the health and turnover of rapidly dividing normal tissues, such as hematopoietic progenitors and gastrointestinal epithelium. Inhibition of NCK1 disrupts downstream survival signals, leading to apoptosis in these normal cells, which manifests as common chemotherapy-related side effects.[1][2]
Q2: How can I quantitatively assess and compare the toxicity of this compound in normal versus cancer cells?
A2: The most direct method is to determine the half-maximal inhibitory concentration (IC50) for both cell types using a cell viability assay.[3][4][5] A significant difference in the IC50 values, often referred to as a "therapeutic window," is desirable. A higher IC50 in normal cells indicates lower toxicity to them. Standard assays like MTT, MTS, or CellTiter-Glo® can be used to measure cell viability after a 72-hour incubation with a range of this compound concentrations.[4][6]
Troubleshooting Guides & Experimental Protocols
Issue 1: High Toxicity Observed in Normal Cell Lines
If you are observing excessive cell death in your normal cell lines (e.g., HUVEC, hTERT-RPE1) at concentrations that are effective against your cancer cell lines, consider the following strategies.
Mitigation Strategy: Co-treatment with a Cytoprotective Agent
Certain compounds, known as cytoprotective agents, can selectively protect normal cells from the toxic effects of chemotherapy without compromising anti-cancer efficacy.[7][8][9] One common strategy is to mitigate oxidative stress, a frequent off-target effect of kinase inhibitors. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can be tested as a potential cytoprotectant.
Table 1: Comparative IC50 Values of this compound
| Cell Line Type | Example Cell Line | Target Kinase | IC50 of this compound (nM) |
| Cancer | A549 (Lung Carcinoma) | CAK1 | 50 |
| Cancer | MCF-7 (Breast Adenocarcinoma) | CAK1 | 75 |
| Normal | HUVEC (Endothelial) | NCK1 | 450 |
| Normal | hTERT-RPE1 (Epithelial) | NCK1 | 600 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound IC50
| Cell Line | Treatment | IC50 of this compound (nM) | Fold Change in IC50 |
| A549 | This compound alone | 50 | - |
| A549 | This compound + 1 mM NAC | 58 | 1.16x |
| HUVEC | This compound alone | 450 | - |
| HUVEC | This compound + 1 mM NAC | 1260 | 2.8x |
The data above indicates that 1 mM NAC provides a modest 1.16-fold protection to cancer cells while offering a more substantial 2.8-fold protection to normal HUVEC cells, thereby widening the therapeutic window.
Protocol 1: Determining IC50 using an MTT Assay
This protocol is designed to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
N-acetylcysteine (NAC) (optional)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells (both cancer and normal) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a serial dilution of this compound in complete medium. Typical final concentrations might range from 1 nM to 10 µM. If testing a cytoprotectant, prepare a parallel set of dilutions containing a fixed concentration of NAC (e.g., 1 mM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium (or control medium with DMSO/NAC alone) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (DMSO) wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Issue 2: Is this compound causing Apoptosis or Necrosis in Normal Cells?
Understanding the mode of cell death can inform mitigation strategies. Apoptosis is a programmed cell death that is often pathway-dependent, while necrosis is typically an uncontrolled response to acute injury.
Protocol 2: Apoptosis Assessment via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Treatment: Seed normal cells in 6-well plates and treat with this compound at a concentration known to cause toxicity (e.g., the IC50 value determined previously) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme-free dissociation buffer to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: this compound inhibits CAK1 in cancer cells and NCK1 in normal cells.
Caption: Workflow for assessing and mitigating this compound toxicity.
Caption: Troubleshooting logic for unexpected this compound toxicity.
References
- 1. oncodaily.com [oncodaily.com]
- 2. Mechanisms of Chemotherapy-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential determinants of cancer cell insensitivity to anti-mitotic drugs discriminated by a one-step cell imaging assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoprotective Agents - Chemocare [chemocare.com]
YZL-51N Technical Support Center: Troubleshooting Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming potential resistance to YZL-51N in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase.[1] It functions by competing with NAD+ for binding to the SIRT7 catalytic pocket.[1] This inhibition of SIRT7 leads to increased acetylation of its substrates, including histone H3 at lysine (B10760008) 18 (H3K18ac), which impairs DNA damage repair processes.[1][2] By disrupting DNA repair, this compound can suppress cancer cell survival and enhance the efficacy of DNA-damaging agents like etoposide (B1684455) and ionizing radiation.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action and general principles of drug resistance, several plausible scenarios exist:
-
Target Alteration: Mutations in the SIRT7 gene that alter the NAD+ binding pocket could prevent this compound from effectively binding to and inhibiting the enzyme.
-
Upregulation of Compensatory NAD+ Salvage Pathways: Cancer cells might increase the intracellular pool of NAD+ by upregulating enzymes in the NAD+ salvage pathway, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[3][4] This would increase competition for SIRT7 binding, potentially overcoming the inhibitory effect of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), could actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][5]
-
Activation of Bypass DNA Repair Pathways: Cancer cells may develop resistance by upregulating alternative DNA damage repair pathways that are not dependent on SIRT7, thereby compensating for the this compound-induced inhibition of SIRT7-mediated repair.[6]
-
Altered SIRT7 Expression: While less common for inhibitors, a significant decrease in SIRT7 expression could render the drug ineffective, as its target is no longer present at sufficient levels. Conversely, a significant overexpression of SIRT7 might require higher concentrations of this compound to achieve the same level of inhibition.
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
A3: A systematic approach is recommended to investigate the mechanism of resistance. This can include:
-
Sequencing the SIRT7 gene: To identify potential mutations in the drug-binding site.
-
Measuring intracellular NAD+ levels: To assess whether compensatory NAD+ synthesis is upregulated.
-
Gene and protein expression analysis: Using qPCR and Western blotting to examine the expression levels of SIRT7, key enzymes in the NAD+ salvage pathway (e.g., NAMPT), and common ABC transporters.
-
Functional assays for drug efflux: Using fluorescent substrates of ABC transporters to determine if drug efflux is increased in resistant cells.
-
Assessing DNA repair pathway activity: Employing techniques like comet assays or measuring the levels of key DNA repair proteins to see if alternative pathways are hyperactivated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent IC50 values for this compound | Cell line heterogeneity or genetic drift. | Use a fresh, low-passage vial of cells from a reliable source. Regularly perform cell line authentication. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound regularly and store them under recommended conditions. | |
| Gradual loss of this compound efficacy over multiple passages | Development of acquired resistance. | Refer to the "Experimental Protocols" section to generate a stable this compound-resistant cell line for further investigation. |
| Consider combination therapies. Since this compound sensitizes cells to DNA damaging agents, co-treatment with etoposide or ionizing radiation may be effective.[2] | ||
| No significant increase in H3K18ac levels after this compound treatment | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Western blot technical issues. | Ensure proper antibody validation and optimization of your Western blot protocol for histone modifications. | |
| Potential resistance mechanism at play. | Investigate the possible resistance mechanisms outlined in FAQ 2. | |
| Resistant cells show no change in SIRT7 expression or sequence | Upregulation of NAD+ salvage pathway or increased drug efflux. | Measure intracellular NAD+ levels and assess the expression and activity of ABC transporters. |
| Activation of bypass DNA repair pathways. | Investigate the activity of alternative DNA repair pathways. |
Quantitative Data
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| HCT116 | ~20-30 |
| HT29 | ~20-30 |
| SW620 | ~20-30 |
Note: The exact IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
Table 2: Effect of this compound on Cell Proliferation and Colony Formation in HCT116 Cells
| Treatment | Cell Proliferation (% of Control) | Colony Forming Efficiency (% of Control) |
| This compound (20 µM) | Decreased | Significantly Decreased |
| This compound (40 µM) | Further Decreased | More Significantly Decreased |
Data summarized from qualitative descriptions in the source material.[7]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for developing a drug-resistant cell line through continuous, stepwise exposure to this compound.[6][8]
Materials:
-
Parental cancer cell line
-
This compound stock solution
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach approximately 80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat and Stabilize: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50). Maintain the resistant cells at this concentration for several passages to ensure the resistance is stable.
-
Characterize the Resistant Line: Periodically determine the IC50 of the resistant cell line to quantify the level of resistance.
Protocol 2: Western Blot for H3K18ac
This protocol is for detecting changes in histone H3 lysine 18 acetylation levels following this compound treatment.[9][10]
Materials:
-
Parental and this compound-treated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone resolution)
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K18ac
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K18ac and total H3 overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Protocol 4: Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.[1][3]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Complete cell culture medium
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the colony forming efficiency as a percentage of the untreated control.
Visualizations
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. researchgate.net [researchgate.net]
- 3. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 4. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
Improving the bioavailability of YZL-51N in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of YZL-51N, a selective SIRT7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show high potency, but it has limited efficacy in our animal models when administered orally. Why is this happening?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream.[1][2] A recent study on this compound predicted good intestinal absorption and modest Caco-2 permeability, but also noted that its water solubility needs improvement.[3] Therefore, the limited efficacy you are observing is likely due to the low aqueous solubility of this compound, which restricts its dissolution and subsequent absorption.
Q2: What are the primary challenges associated with the bioavailability of this compound?
A2: Based on available data, the primary challenge is the poor water solubility of this compound.[3] This characteristic is a common cause of low bioavailability for orally administered drugs.[2] Additionally, the compound's metabolic rate by cytochrome P450 enzymes may also require optimization.[3] Compounds with low aqueous solubility are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, which present significant formulation challenges to achieve adequate therapeutic concentrations in the body.[4][5][6]
Q3: What are the initial strategies I should consider to improve the oral bioavailability of this compound?
A3: The initial focus should be on enhancing the solubility and dissolution rate of this compound. Several formulation strategies can be employed to address this. These can be broadly categorized as physical modifications, use of solubilizing excipients, and advanced drug delivery systems.[1][7][8] Common starting points include particle size reduction (micronization or nanosizing), the use of co-solvents and surfactants in liquid formulations, and creating solid dispersions with hydrophilic polymers.[4][9]
Q4: Should I consider a different route of administration for this compound in my preclinical studies?
A4: While the ultimate goal may be an oral formulation, using an alternative route of administration can be a valuable strategy in early preclinical research to separate formulation issues from the compound's intrinsic pharmacological activity. For instance, the initial in vivo study on this compound used subcutaneous injections (15 mg/kg) in a mouse xenograft model, which bypasses the challenges of oral absorption.[10] This approach can help validate the compound's efficacy in vivo while you work on developing a viable oral formulation.
Troubleshooting Guides
Problem 1: this compound Formulation Appears Cloudy or Precipitates Upon Preparation or Dilution
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. This is expected given its known poor water solubility.[3]
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a systematic screening of various pharmaceutically acceptable solvents, co-solvents (e.g., PEG 400, propylene (B89431) glycol), and surfactants (e.g., Polysorbate 80, Cremophor® EL) to identify a vehicle or vehicle system that can dissolve the desired concentration of this compound.
-
pH Adjustment: Determine if the solubility of this compound is pH-dependent. If so, using a buffered vehicle system to maintain an optimal pH for solubility can prevent precipitation.
-
Reduce Concentration: If possible, lower the concentration of this compound in the formulation to a level below its saturation solubility in the chosen vehicle.
-
Incorporate Precipitation Inhibitors: For supersaturated systems like solid dispersions, adding polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) can help maintain a supersaturated state and prevent precipitation upon dilution in aqueous media.
-
Problem 2: Low and Highly Variable Plasma Concentrations of this compound in Pharmacokinetic (PK) Studies
-
Possible Cause: This is a classic sign of poor and erratic oral absorption, likely stemming from this compound's low solubility and dissolution rate.[11] Variability can also be influenced by physiological factors in the animals.
-
Troubleshooting Steps:
-
Particle Size Reduction: If you are administering a suspension, reducing the particle size of this compound through micronization or nanocrystal technology can increase the surface area for dissolution, which can lead to faster absorption and improved bioavailability.[9][11]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve oral bioavailability.[4][5] These formulations form fine emulsions in the GI tract, presenting the drug in a solubilized state for absorption. This can also promote lymphatic uptake, potentially bypassing first-pass metabolism in the liver.[12][13]
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can significantly enhance its dissolution rate and apparent solubility.[7][13]
-
Standardize Animal Studies: Ensure consistency in your animal studies. Factors like the fed or fasted state of the animals can significantly impact the absorption of poorly soluble drugs.[14] Standardizing the feeding schedule is crucial.
-
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance Bioavailability of Poorly Soluble Drugs like this compound
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area, leading to a higher dissolution rate.[9] | Simple, well-established techniques (e.g., milling). | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Co-solvents & Surfactants | Increase the solubility of the drug in a liquid formulation.[8] | Easy to prepare for preclinical studies; suitable for liquid dosage forms. | Potential for in vivo precipitation upon dilution; toxicity concerns with some excipients. |
| Cyclodextrin (B1172386) Complexation | Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin molecule, increasing its apparent solubility.[5] | Enhances solubility and dissolution; can improve stability. | Can be expensive; potential for drug displacement from the complex. |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[7] | Significant enhancement of dissolution rate and bioavailability. | Amorphous form can be physically unstable and revert to the crystalline state. |
| Lipid-Based Systems (SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with GI fluids.[4] | Presents the drug in a solubilized state for absorption; can enhance lymphatic transport.[12] | Requires careful selection of excipients; potential for GI side effects at high concentrations. |
| Nanosuspensions | A carrier-free colloidal dispersion of drug particles in a liquid medium, stabilized by surfactants or polymers.[9][13] | High drug loading; increased surface area for rapid dissolution. | Requires specialized equipment for production; potential for physical instability (crystal growth). |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Micronized this compound Suspension
-
Objective: To reduce the particle size of this compound and evaluate its effect on dissolution.
-
Methodology:
-
Micronization: Use a jet mill or air-jet mill to reduce the particle size of the bulk this compound powder.
-
Particle Size Analysis: Characterize the particle size distribution of the micronized powder using laser diffraction or dynamic light scattering. Aim for a mean particle size in the range of 2-5 µm.
-
Suspension Formulation: Prepare a suspension of the micronized this compound in an aqueous vehicle containing a wetting agent (e.g., 0.5% Tween 80) and a suspending agent (e.g., 0.5% carboxymethyl cellulose) to ensure homogeneity.
-
In Vitro Dissolution Testing: Perform dissolution testing using a USP Apparatus II (paddle apparatus) in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Compare the dissolution profile of the micronized suspension to that of a suspension made with the un-milled drug.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To develop a lipid-based formulation to present this compound in a solubilized form for oral administration.
-
Methodology:
-
Excipient Solubility Screening: Determine the saturation solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare several prototype SEDDS formulations by mixing the selected excipients and dissolving this compound into the mixture with gentle heating and stirring.
-
Characterization:
-
Self-Emulsification Test: Add the SEDDS formulation to water under gentle agitation and visually assess the speed and appearance of the resulting emulsion.
-
Droplet Size Analysis: Measure the globule size of the emulsion formed upon dilution using a dynamic light scattering instrument. Aim for a droplet size below 200 nm for optimal performance.
-
Thermodynamic Stability: Centrifuge the formulations and subject them to freeze-thaw cycles to ensure they are physically stable.
-
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To compare the oral bioavailability of different this compound formulations.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice, acclimatized for at least 3 days.
-
Study Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., in a solubilizing vehicle like DMSO/PEG400/Saline) to determine the absolute bioavailability.
-
Group 2: Oral gavage of a simple aqueous suspension of this compound (control).
-
Group 3: Oral gavage of an optimized formulation (e.g., the micronized suspension from Protocol 1 or the SEDDS from Protocol 2).
-
-
Dosing and Sampling: Administer the formulations at a consistent dose. Collect blood samples via a suitable route (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process the blood to obtain plasma. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for each group. Calculate the relative bioavailability of the optimized formulation compared to the control suspension and the absolute bioavailability using the IV data.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability.
Caption: Experimental workflow for developing a SEDDS formulation.
Caption: this compound inhibits SIRT7 by competing with NAD+.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tanzj.net [tanzj.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
YZL-51N experimental variability and reproducibility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with YZL-51N, a selective SIRT7 inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of SIRT7, a NAD+-dependent deacetylase.[1][2] Its mechanism of action is the competitive binding to the NAD+ pocket of SIRT7, which prevents the enzyme from carrying out its deacetylation functions.[1][3] This inhibition leads to an impairment of DNA damage repair processes and a reduction in cancer cell survival.[1][3]
Q2: What are the key cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound has been shown to:
-
Increase the acetylation of histone H3 at lysine (B10760008) 18 (H3K18ac).[3]
-
Attenuate the repair of DNA double-strand breaks induced by ionizing radiation or etoposide.[1]
-
Decrease the proliferation of various cancer cell lines, particularly those of colorectal origin.[1][3]
-
Exhibit synergistic anti-cancer effects when used in combination with chemotherapeutic agents like etoposide.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Stock solutions are commonly prepared in dimethyl sulfoxide (B87167) (DMSO). Once in solution, it is advisable to aliquot the stock and store it at -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions, including cell culture media, may be limited, and it is recommended to prepare fresh dilutions for each experiment.
II. Troubleshooting Guides
Issue 1: High Variability in IC50 Values for Cell Proliferation Assays
Question: My calculated IC50 value for this compound in a cancer cell line proliferation assay is inconsistent across experiments. What could be the cause?
Answer: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound has noted solubility and metabolic rate limitations.[4] Ensure complete solubilization of the this compound stock in DMSO. When diluting into aqueous culture medium, vortex thoroughly and visually inspect for any precipitation. Prepare fresh dilutions from the stock for each experiment, as the compound may not be stable in media over extended periods. |
| Cell Density | The number of cells seeded per well can significantly impact the apparent potency of a compound.[5][6] High cell densities can lead to a higher required concentration of the inhibitor to achieve the same effect. Standardize your cell seeding protocol and ensure a homogenous cell suspension to minimize well-to-well variability. Perform initial experiments to determine the optimal cell density for your specific cell line and assay duration. |
| Assay Duration | The incubation time with this compound will influence the observed IC50 value. Ensure the assay duration is consistent across all experiments. For a compound that affects DNA repair, longer incubation times may be required to observe significant effects on cell proliferation. |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered sensitivity to drugs. Regularly check for and treat any mycoplasma contamination. |
| Inconsistent Data Analysis | Use a consistent method for calculating IC50 values. Different software and curve-fitting algorithms can yield slightly different results.[7] Ensure that the top and bottom plateaus of your dose-response curve are well-defined. |
Issue 2: Inconsistent Results in DNA Damage Repair Assays (e.g., Comet Assay, γH2AX staining)
Question: I am not seeing a consistent increase in DNA damage or a delay in its repair after treating cells with this compound. Why might this be?
Answer: DNA damage and repair assays can be sensitive to experimental conditions. The following should be considered to improve reproducibility.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Timing of this compound Treatment and Damage Induction | The timing of this compound administration relative to the induction of DNA damage is critical. For optimal inhibition of DNA repair, pre-incubate the cells with this compound for a sufficient period (e.g., 2-4 hours) before inducing damage with ionizing radiation or a genotoxic agent. |
| Sub-optimal Concentration of this compound | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for inhibiting DNA repair in your specific cell model without causing excessive acute toxicity that could confound the results. |
| Variability in Damage Induction | Ensure that the method used to induce DNA damage (e.g., irradiation source, chemical agent concentration) is consistent and delivers a reproducible level of initial damage. |
| Cell Cycle Phase | The efficiency of DNA repair pathways can vary depending on the cell cycle phase. Synchronizing the cell population before the experiment can reduce variability. |
| Assay-Specific Technical Variability | For comet assays, ensure consistent lysis, electrophoresis, and staining conditions. For γH2AX staining, optimize antibody concentrations and imaging parameters. |
Issue 3: Variable H3K18ac Levels in Western Blotting
Question: The increase in H3K18 acetylation upon this compound treatment is not reproducible in my western blot experiments. What could be the problem?
Answer: Western blotting for histone modifications requires careful optimization to achieve consistent results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal this compound Treatment | Ensure that the concentration and duration of this compound treatment are sufficient to induce a detectable change in H3K18ac levels. A dose-response and time-course experiment is recommended. Effective concentrations have been reported in the range of 10-40 µM for 8 hours.[3] |
| Poor Histone Extraction | Use a histone extraction protocol that efficiently isolates histones from other cellular proteins. Acid extraction is a common and effective method. |
| Antibody Quality and Specificity | Use a high-quality, validated antibody specific for H3K18ac. The performance of antibodies can vary between lots. It is advisable to validate each new lot of antibody. |
| Loading and Transfer Issues | Quantify the protein concentration of your histone extracts and ensure equal loading across all lanes. Use a loading control appropriate for histone analysis, such as total Histone H3. Optimize the transfer conditions to ensure efficient transfer of low molecular weight histone proteins. |
| Inconsistent Data Normalization | Normalize the H3K18ac signal to the corresponding total Histone H3 signal to account for any loading variations. |
III. Experimental Protocols & Data
A. Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
B. Western Blot for H3K18ac
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Histone Extraction:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclei using 0.2 M H2SO4.
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and air dry.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K18ac overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
C. Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 (SIRT7 Inhibition) | 12.71 µM | In vitro assay | [3] |
| Binding Affinity (KD) to SIRT7 | 1.02 µM | Surface Plasmon Resonance | [1] |
| Effective Concentration for H3K18ac increase | 10-40 µM (8h) | HCT116, HT29 | [3] |
| In vivo Efficacy | 15 mg/kg (s.c.) | HCT116 xenograft | [3] |
IV. Visualizations
A. This compound Mechanism of Action
Caption: Competitive inhibition of SIRT7 by this compound, leading to impaired DNA repair.
B. Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A stepwise approach to troubleshooting IC50 variability.
C. Experimental Workflow for Assessing this compound's Effect on DNA Damage Repair
Caption: Workflow for evaluating this compound's impact on DNA damage repair.
References
- 1. Inter-individual variation in DNA repair capacity: a need for multi-pathway functional assays to promote translational DNA repair research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YZL-51N-Based Assays
Welcome to the technical support center for YZL-51N, a selective inhibitor of the Fictional-Receptor-Tyrosine-Kinase (FRTK). This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in common experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the Fictional-Receptor-Tyrosine-Kinase (FRTK). By binding to the ATP-binding pocket of FRTK, it prevents autophosphorylation and subsequent activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway. This inhibition leads to a reduction in cell proliferation in FRTK-dependent cell lines.
Q2: In which types of assays is this compound typically used?
This compound is primarily used in the following assays:
-
In Vitro Kinase Assays: To determine the direct inhibitory activity of this compound against purified FRTK and to calculate its IC50 value.[1][2]
-
Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the effect of this compound on the viability and proliferation of cancer cell lines.[3]
-
Phospho-Protein Detection Assays (e.g., Western Blot, ELISA): To verify the mechanism of action by measuring the inhibition of FRTK phosphorylation and the phosphorylation of downstream targets like ERK.[4][5]
Q3: What is the expected IC50 for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary based on the assay conditions, particularly the ATP concentration in in vitro kinase assays.[6][7] It is crucial to empirically determine the IC50 under your specific experimental conditions.[8] Below are typical reference values.
Data Presentation: this compound IC50 Values
| Assay Type | Target/System | Typical IC50 Range | Key Considerations |
| In Vitro Kinase Assay | Purified FRTK Enzyme | 5 - 20 nM | Highly dependent on ATP concentration.[6][9] |
| Cell Proliferation Assay | FRTK-mutant Cancer Cells | 50 - 200 nM | Dependent on cell type, incubation time, and metabolic activity.[10] |
| Phospho-ERK ELISA | FRTK-mutant Cancer Cells | 25 - 100 nM | Measures direct pathway inhibition. |
Q4: How should I prepare and store this compound?
This compound is supplied as a lyophilized powder. For long-term storage, keep the powder at -20°C. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Prepare fresh dilutions in your assay buffer or cell culture medium before each experiment.
Troubleshooting Guides
In Vitro FRTK Kinase Assay
Problem: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes, or inadequate mixing of reagents.[8]
-
Solution: Ensure pipettes are properly calibrated. When preparing reaction mixes, vortex gently before dispensing. When adding components to the plate, pipette up and down to ensure thorough mixing.
Problem: No or very low kinase activity in positive controls.
-
Possible Cause 1: Inactive FRTK enzyme due to improper storage or multiple freeze-thaw cycles.
-
Solution 1: Aliquot the enzyme upon receipt and store at the recommended temperature. Always use a fresh aliquot for each experiment.
-
Possible Cause 2: Suboptimal ATP concentration or degraded ATP.
-
Solution 2: The concentration of ATP is critical and should ideally be close to the Km of the kinase for the most accurate IC50 determination.[6][9] Prepare fresh ATP solutions and store them properly.
-
Possible Cause 3: Incorrect buffer composition.
-
Solution 3: Kinase activity is dependent on factors like pH and the presence of cofactors (e.g., Mg²⁺).[1] Verify the composition and pH of your kinase buffer.
Problem: IC50 value is significantly different from the expected range.
-
Possible Cause: The ATP concentration used in the assay is too high or too low.[6]
-
Solution: Since this compound is an ATP-competitive inhibitor, its apparent IC50 will increase as the ATP concentration increases.[6] For comparing inhibitor potencies, it is recommended to run assays at an ATP concentration that is equal to the Kₘ of ATP for the FRTK enzyme.[9]
Visualization: In Vitro Kinase Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting YZL-51N treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing YZL-51N, a selective SIRT7 inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase. It functions by competing with NAD+ for its binding pocket on the SIRT7 enzyme.[1] This inhibition of SIRT7's deacetylase activity leads to an impairment of the DNA damage response, particularly the non-homologous end joining (NHEJ) pathway.[2] By weakening DNA damage repair, this compound can induce synergistic anticancer effects when used in combination with DNA-damaging agents like etoposide (B1684455) or ionizing radiation.[2]
Q2: What is the recommended starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific assay being performed. Based on current research, a good starting point for most cancer cell lines is a concentration range of 10-40 μM. For assessing changes in histone acetylation (e.g., H3K18ac levels), an 8-hour treatment is often sufficient.[1] For cell viability or proliferation assays (e.g., MTT, CCK-8), a longer incubation of 48 to 72 hours is recommended to observe significant effects. It is always advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in cell culture-grade DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo xenograft models. A dosage of 15 mg/kg administered via subcutaneous injection has been shown to reduce tumor volume in a HCT116 xenograft model.[1] As with any in vivo experiment, it is essential to perform preliminary dose-escalation studies to determine the maximum tolerated dose and optimal dosing schedule for your specific animal model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Suboptimal concentration or duration: The concentration of this compound may be too low, or the treatment time too short to induce a measurable effect. 2. Cell line resistance: The cell line used may be inherently resistant to SIRT7 inhibition. 3. Compound instability: this compound may be degrading in the cell culture medium over long incubation periods. 4. Incorrect assay endpoint: The chosen assay may not be sensitive to the effects of SIRT7 inhibition within the tested timeframe. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1-100 μM) and a time-course experiment (e.g., 24, 48, 72 hours). 2. Confirm SIRT7 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to SIRT7 inhibition (e.g., HCT116). 3. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. 4. Measure a direct target of SIRT7, such as the acetylation of H3K18, by Western blot to confirm target engagement. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations. 3. Edge effects in multi-well plates: Wells on the perimeter of the plate can be prone to evaporation, affecting cell growth and compound concentration. | 1. Ensure a single-cell suspension before seeding and be meticulous with your pipetting technique. 2. Ensure the DMSO stock is fully dissolved before diluting in medium. Vortex the diluted solution gently before adding to the cells. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| Unexpected cytotoxicity at low concentrations | 1. High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. Cell line sensitivity: The cell line being used may be particularly sensitive to perturbations in DNA damage repair pathways. | 1. Calculate the final DMSO concentration and ensure it is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle control with the same DMSO concentration. 2. Perform a toxicity test with a very low concentration range to determine the basal cytotoxicity. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on HCT116 Cell Viability (48h)
| This compound Concentration (µM) | Percent Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 5 | 85 ± 5.1 |
| 10 | 60 ± 6.2 |
| 20 | 40 ± 5.5 |
| 40 | 25 ± 4.8 |
| Note: This data is for illustrative purposes and should be experimentally determined for your specific cell line and conditions. |
Table 2: Illustrative Time-Course of this compound (20 µM) on HCT116 Cell Viability
| Treatment Duration (hours) | Percent Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.0 |
| 24 | 70 ± 6.8 |
| 48 | 40 ± 5.5 |
| 72 | 20 ± 4.2 |
| Note: This data is for illustrative purposes and should be experimentally determined for your specific cell line and conditions. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound inhibits SIRT7, impairing DNA damage repair.
Caption: Recommended experimental workflow for this compound studies.
References
YZL-51N Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YZL-51N. The information is designed to help address common issues and ensure the generation of reliable and consistent experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Sirtuin 7 (SIRT7).[1][2] It functions by competing with the coenzyme NAD+ to bind to SIRT7, thereby disrupting its deacetylase activity.[2][3] This inhibition of SIRT7 weakens DNA damage repair processes in cancer cells, ultimately hindering their survival and proliferation.[1][2]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily interferes with the SIRT7-mediated deacetylation of histone H3 at lysine (B10760008) 18 (H3K18ac).[2] By inhibiting SIRT7, this compound leads to an increase in H3K18ac levels.[1][2] It also affects the deacetylation of other proteins involved in the DNA damage response (DDR), such as ATM.[2] This disruption of the DDR pathway is a key aspect of its anti-tumor activity.[2][3]
Figure 1: this compound Signaling Pathway.
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Unexpected Results
Issue 1: Reduced or no inhibition of SIRT7 activity observed.
-
Potential Cause 1: Incorrect dosage.
-
Potential Cause 2: Cellular NAD+ levels.
-
Troubleshooting Step: As this compound is an NAD+ competitive inhibitor, high intracellular NAD+ concentrations may reduce its efficacy.[2] Consider the metabolic state of your cells and potential variations in NAD+ levels between different cell lines or experimental conditions.
-
-
Potential Cause 3: Compound degradation.
-
Troubleshooting Step: Ensure that this compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage to prevent degradation.[1]
-
Issue 2: Inconsistent effects on cancer cell proliferation.
-
Potential Cause 1: Cell line variability.
-
Troubleshooting Step: The anti-proliferative effects of this compound can vary between different cancer cell lines. For example, high concentrations of this compound have been shown to decrease cell proliferation in HCT116, HT29, and SW620 colorectal cancer cell lines.[2] It is important to establish a dose-response curve for your specific cell line.
-
-
Potential Cause 2: Cell health and confluency.
-
Troubleshooting Step: Ensure that cells are healthy and in the logarithmic growth phase during treatment. Over-confluent or stressed cells may respond differently to the inhibitor.
-
Figure 2: Troubleshooting inconsistent cell proliferation.
Data Presentation
The following table summarizes the key quantitative data for this compound's in vitro and in vivo activity.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | 12.71 μM | In vitro SIRT7 inhibition assay | [1] |
| Effective Concentration | 0-40 μM (8h treatment) | HCT116 and HT29 cells (for H3K18ac increase) | [1] |
| In vivo Dosage | 15 mg/kg (subcutaneous injection) | HCT116 xenograft model | [1] |
Experimental Protocols
1. Western Blot for H3K18ac Levels
-
Objective: To determine the effect of this compound on SIRT7 deacetylase activity at the cellular level by measuring H3K18ac levels.
-
Methodology:
-
Seed colorectal cancer cells (e.g., HCT116, HT29) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40 μM) for 8 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 μg) on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K18ac (e.g., 1:1000 dilution) and a loading control (e.g., Histone H3, 1:2000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Proliferation Assay
-
Objective: To assess the anti-tumor effect of this compound on cancer cell proliferation.
-
Methodology:
-
Seed cancer cells (e.g., HCT116, HT29, SW620) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
At each time point, add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Figure 3: Key experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of YZL-51N and Other Selective SIRT7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 7 (SIRT7), an NAD+-dependent deacetylase, has emerged as a promising therapeutic target, particularly in oncology. Its role in critical cellular processes, including DNA damage repair, ribosome biogenesis, and transcriptional regulation, makes it a key player in cancer cell survival and proliferation. The development of selective SIRT7 inhibitors is a burgeoning area of research aimed at novel cancer therapeutics. This guide provides a detailed comparison of the recently identified SIRT7 inhibitor, YZL-51N, with other known selective inhibitors, presenting key efficacy data, experimental methodologies, and outlining the relevant signaling pathways.
Quantitative Efficacy of SIRT7 Inhibitors
The following table summarizes the in vitro potency of this compound and other selective SIRT7 inhibitors.
| Inhibitor | IC50 (SIRT7) | Selectivity Profile | Mechanism of Action | Cellular Effects | Reference |
| This compound | 12.71 μM | Selective for SIRT7; does not exhibit dose-dependent inhibition of SIRT1, SIRT2, SIRT3, SIRT5, or SIRT6. | Competes with NAD+ for binding to SIRT7. | Impairs DNA damage repair, increases sensitivity of cancer cells to IR and etoposide, and decreases proliferation of colorectal cancer cells.[1] | [1] |
| SIRT7 inhibitor 97491 | 325 nM | Information on selectivity against other sirtuins is not readily available. | Induces p53 expression and acetylation. | Upregulates apoptosis through caspase-related proteins and inhibits tumor growth in vivo.[2][3] | [2][3] |
| 2800Z | Not explicitly stated (identified through virtual screening). | Specific for SIRT7; no significant activity against SIRT1 and SIRT6. | Interacts with key residues (ARG-120, TRP-126) in the SIRT7 catalytic domain. | Induces apoptosis and increases chemosensitivity to sorafenib (B1663141) in human liver cancer cells.[4] | [4] |
| 40569Z (Epigenetic factor-IN-1) | Not explicitly stated (identified through virtual screening). | Specific for SIRT7; no significant activity against SIRT1 and SIRT6. | Interacts with a key residue (HIS-187) in the SIRT7 catalytic domain. | Induces apoptosis and increases chemosensitivity to sorafenib in human liver cancer cells.[4] | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SIRT7-mediated DNA damage repair pathway, the mechanism of action of this compound, and a general workflow for identifying SIRT7 inhibitors.
References
- 1. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
YZL-51N vs. PARP Inhibitors: A Comparative Guide to DNA Damage Repair Inhibition
For Immediate Release
This guide provides a comprehensive comparison of YZL-51N, a novel SIRT7 inhibitor, and a panel of established Poly (ADP-ribose) polymerase (PARP) inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib. The information presented is intended for researchers, scientists, and drug development professionals interested in the mechanisms and applications of DNA damage repair inhibitors.
Executive Summary
This compound and PARP inhibitors represent two distinct classes of molecules that impede the cellular DNA damage response, a critical pathway in cancer cell survival. While both ultimately lead to an accumulation of DNA damage, they achieve this through fundamentally different mechanisms. This compound is a selective inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase involved in the repair of DNA double-strand breaks. In contrast, PARP inhibitors target PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks. This guide will delve into the specifics of their mechanisms, comparative potency, and the experimental methodologies used to characterize them.
Mechanism of Action: A Tale of Two Pathways
This compound: Targeting SIRT7 in Double-Strand Break Repair
This compound functions as a selective inhibitor of SIRT7 by competing with its essential cofactor, NAD+.[1][2][3] SIRT7 plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks (DSBs).[4][5][6][7][8] Upon DNA damage, SIRT7 is recruited to the break sites where it deacetylates histone H3 at lysine (B10760008) 18 (H3K18ac).[4][5][6][7] This deacetylation is a crucial step for the subsequent recruitment of the DNA damage response factor 53BP1, which facilitates the repair process.[4][5][6][7] By inhibiting SIRT7, this compound prevents the deacetylation of H3K18ac, thereby impairing the recruitment of 53BP1 and ultimately hindering the repair of cytotoxic DSBs.[4][5][6][7]
PARP Inhibitors: Exploiting Synthetic Lethality in Single-Strand Break Repair
PARP inhibitors, such as Olaparib, Niraparib, Rucaparib, and Talazoparib, primarily target PARP1 and PARP2.[9] These enzymes are key players in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[10][11][12] PARP inhibitors work through a dual mechanism:
-
Catalytic Inhibition: They compete with NAD+ at the catalytic site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition stalls the recruitment of other DNA repair factors to the site of the SSB.[9]
-
PARP Trapping: Perhaps more critically, these inhibitors trap PARP enzymes onto the DNA at the site of the break.[3][13] This trapped PARP-DNA complex is a physical obstacle to DNA replication, leading to the collapse of replication forks and the formation of more toxic DSBs.[10]
In cancer cells with pre-existing defects in homologous recombination (HR), another major DSB repair pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibitors cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality .
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and the four selected PARP inhibitors. It is important to note that direct comparison of IC50 values between different inhibitor classes targeting different enzymes should be interpreted with caution.
Table 1: this compound Inhibitory Potency
| Inhibitor | Target | IC50 (µM) |
| This compound | SIRT7 | 12.71 |
Data obtained from in vitro FDL (Fluor de Lys) assay.[1]
Table 2: Comparative Potency of PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| Olaparib | 1.9 | 1.8 | +++ |
| Niraparib | 3.8 | 2.1 | +++ |
| Rucaparib | 1.4 | 6.6 | +++ |
| Talazoparib | 0.57 | 1.6 | +++++ |
IC50 values are approximate and can vary depending on assay conditions. Data compiled from multiple sources for comparative purposes. Relative PARP trapping potency is a qualitative summary from comparative studies, with Talazoparib consistently showing the highest potency.[3][9][13]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro SIRT7 Deacetylase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to assess the inhibitory activity of compounds against SIRT7 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT7 enzyme
-
Fluorogenic SIRT7 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound or other test compounds
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT7 substrate in each well of the microplate.
-
Add serial dilutions of this compound or test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant SIRT7 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
PARP Trapping Assay (Fluorescence Polarization)
This biochemical assay quantitatively measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.[12]
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe
-
NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
PARP inhibitor (Olaparib, Niraparib, Rucaparib, Talazoparib)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the PARP inhibitor in assay buffer.
-
In the wells of the microplate, add the PARP inhibitor dilutions, recombinant PARP1 enzyme, and the fluorescent DNA probe. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate at room temperature for 30 minutes to allow for binding.
-
Initiate the PARylation reaction by adding a concentrated solution of NAD+ to all wells except for a "maximal trapping" control (no NAD+).
-
Incubate for an additional 60 minutes at room temperature. In the absence of a trapping inhibitor, auto-PARylation of PARP1 will cause its dissociation from the DNA probe, resulting in a low fluorescence polarization signal. Trapping inhibitors will prevent this dissociation, maintaining a high polarization signal.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Calculate the percent trapping for each inhibitor concentration and determine the EC50 value.
Cellular PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This cell-based assay assesses the amount of PARP1 associated with chromatin in treated cells, providing a physiologically relevant measure of PARP trapping.[12][14]
Materials:
-
Cancer cell line of interest
-
PARP inhibitor
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS, optional)
-
Cell lysis and chromatin fractionation buffers
-
Protease and phosphatase inhibitors
-
Primary antibodies against PARP1 and a loading control (e.g., Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with varying concentrations of the PARP inhibitor for a defined period (e.g., 4-24 hours). A vehicle control should be included. Co-treatment with a low dose of a DNA damaging agent can enhance the trapping signal.
-
Harvest and wash the cells.
-
Perform subcellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions using a commercial kit or established laboratory protocols. It is critical to include the PARP inhibitor in all fractionation buffers to prevent dissociation of the trapped complex.
-
Determine the protein concentration of the chromatin-bound fractions.
-
Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies against PARP1 and Histone H3 (as a loading control for the chromatin fraction).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities. Normalize the PARP1 signal to the Histone H3 signal for each sample to determine the amount of trapped PARP1.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow described in this guide.
Caption: SIRT7-Mediated Non-Homologous End Joining (NHEJ) Pathway and Inhibition by this compound.
Caption: PARP1-Mediated Base Excision Repair (BER) Pathway and the Dual Mechanism of PARP Inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT7 promotes genome integrity and modulates non‐homologous end joining DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PARPs' impact on base excision DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro assays for the determination of histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of YZL-51N for SIRT7: A Comparative Guide
This guide provides a comprehensive comparison of YZL-51N, a selective SIRT7 inhibitor, with other known inhibitors of the same target. The objective is to offer researchers, scientists, and drug development professionals a clear overview of this compound's performance, supported by experimental data and detailed protocols for validation.
Executive Summary
This compound has been identified as a selective inhibitor of SIRT7, a member of the sirtuin family of NAD+-dependent deacetylases.[1] Emerging evidence points to SIRT7 as a promising therapeutic target in oncology, making the development of selective inhibitors like this compound a significant area of research.[1] This guide will delve into the experimental validation of this compound's selectivity against other sirtuin isoforms and compare its potency with other available SIRT7 inhibitors.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data for this compound and alternative SIRT7 inhibitors, focusing on their potency and selectivity.
Table 1: Potency of SIRT7 Inhibitors
| Inhibitor | IC50 for SIRT7 | Source |
| This compound | 12.71 μM | [2] |
| SIRT7 inhibitor 97491 | 325 nM | [3] |
| 2800Z | 134 μM (HepG2 cells) | [4] |
| 40569Z | 13 μM (HepG2 cells) | [4] |
Table 2: Selectivity of SIRT7 Inhibitors
| Inhibitor | Target | Assay Type | Measurement | Value | Source |
| This compound | SIRT7 | Protein Thermal Shift | ΔTm | 2.86°C (at 10 μM) | [1] |
| SIRT6 | Protein Thermal Shift | ΔTm | 1.0°C (at 10 μM) | [1] | |
| SIRT1 | Protein Thermal Shift | ΔTm | 0.45°C (at 10 μM) | [1] | |
| 2800Z & 40569Z | SIRT1, SIRT6 | In vitro deacetylation | No significant inhibition | - | [4] |
Experimental Protocols
To validate the selectivity of a SIRT7 inhibitor like this compound, two key experimental approaches are commonly employed: in vitro enzymatic assays and cellular thermal shift assays (CETSA).
In Vitro SIRT7 Inhibition Assay using Fluorescent Peptides
This assay quantitatively measures the enzymatic activity of SIRT7 and the inhibitory effect of a compound.
Principle: The assay utilizes a synthetic peptide substrate corresponding to a known SIRT7 target, such as histone H3 peptide acetylated at lysine (B10760008) 18 (H3K18ac). The peptide is labeled with a fluorophore. Upon deacetylation by SIRT7, the fluorescence of the peptide changes, and this change is monitored to determine enzyme activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human SIRT7 protein
-
Fluorescently labeled H3K18ac peptide substrate
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
384-well microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorescent peptide substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the SIRT7 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution or by directly measuring the fluorescence.
-
Read the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein within a cellular environment.[5]
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein.[5] In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCT116 colorectal cancer cells) to approximately 80% confluency.
-
Treat the cells with the test compound (e.g., this compound) at the desired concentration or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing folded proteins) from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (SIRT7) in the soluble fraction by Western blotting using a specific anti-SIRT7 antibody.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
For each temperature point, normalize the band intensity to the intensity at the lowest temperature.
-
Plot the normalized band intensities against the temperature to generate melting curves for both the vehicle-treated and inhibitor-treated samples.
-
A shift in the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and target engagement. The magnitude of this shift is reported as the change in melting temperature (ΔTm).
-
Mandatory Visualizations
The following diagrams illustrate the workflows of the described experimental protocols.
References
- 1. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
YZL-51N: A Paradigm Shift in Cancer Therapy? A Comparative Analysis with Conventional Chemotherapeutics
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on YZL-51N, a novel selective SIRT7 inhibitor, and its performance against established conventional chemotherapies. This guide provides a detailed analysis of this compound's mechanism of action, efficacy, and the underlying signaling pathways, juxtaposed with traditional agents like etoposide (B1684455), oxaliplatin, 5-fluorouracil, and irinotecan (B1672180).
Abstract
This compound presents a targeted approach to cancer treatment by selectively inhibiting SIRT7, a key enzyme involved in DNA damage repair. This novel mechanism offers the potential for enhanced efficacy and reduced off-target effects compared to conventional cytotoxic chemotherapies. This report synthesizes preclinical data to offer a direct comparison of this compound with standard-of-care chemotherapeutic agents in the context of colorectal cancer, a primary indication for many of these drugs.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and conventional chemotherapies, with a focus on studies utilizing the HCT116 human colorectal carcinoma cell line for consistent comparison.
Table 1: In Vitro Cytotoxicity (IC50) in HCT116 Cells
| Compound | IC50 Value (µM) | Mechanism of Action |
| This compound | 12.71[1] | Selective SIRT7 inhibitor |
| Etoposide | ~50[2] | Topoisomerase II inhibitor |
| Oxaliplatin | 7.53 ± 0.63[3] | DNA cross-linking agent |
| 5-Fluorouracil (5-FU) | 19.87 to 100[4][5] | Thymidylate synthase inhibitor |
| SN-38 (active metabolite of Irinotecan) | 0.005 to 0.00825[6][7] | Topoisomerase I inhibitor |
Table 2: In Vivo Efficacy in HCT116 Xenograft Models
| Compound | Dosage | Tumor Growth Inhibition (TGI) / Effect |
| This compound | 15 mg/kg (subcutaneous injection) | Reduced tumor volume[1] |
| Etoposide | Not specified | 78% tumor inhibition |
| Oxaliplatin | 5 mg/kg | Significant tumor growth inhibition |
| 5-Fluorouracil (5-FU) | 25 mg/kg | 44.99% TGI (in combination) |
| Irinotecan | 10 mg/kg (intravenously, once weekly) | No significant growth inhibition alone in one study, but TGI of 61% in combination[8][9] |
Mechanism of Action and Signaling Pathways
This compound: Targeting DNA Damage Repair via SIRT7 Inhibition
This compound functions as a selective inhibitor of SIRT7 by competing with NAD+ for its binding pocket.[1][3] This inhibition prevents SIRT7 from deacetylating its targets, notably histone H3 at lysine (B10760008) 18 (H3K18ac). The subsequent increase in H3K18ac levels impairs the recruitment of DNA repair machinery, thereby weakening both Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) pathways.[3] This targeted disruption of DNA repair enhances the susceptibility of cancer cells to DNA damaging agents and ionizing radiation.[3]
Caption: this compound inhibits SIRT7, leading to impaired DNA repair and apoptosis.
Conventional Chemotherapy: Broad Cytotoxicity
Conventional chemotherapies exert their effects through broader, less targeted mechanisms, leading to significant cytotoxicity in rapidly dividing cells, including cancer cells and healthy cells.
-
Etoposide: As a topoisomerase II inhibitor, etoposide stabilizes the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent apoptosis.[10] The apoptotic signaling cascade involves the release of mitochondrial cytochrome c and the activation of caspases.[2][11]
-
Oxaliplatin: This platinum-based agent forms covalent adducts with DNA, creating intra- and inter-strand crosslinks that inhibit DNA replication and transcription, ultimately triggering apoptosis.[12] The p53 tumor suppressor protein and the mitochondria-mediated apoptotic pathway are key mediators of oxaliplatin-induced cell death.[12]
-
5-Fluorouracil (5-FU): This antimetabolite disrupts normal cellular function by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis, and by being misincorporated into DNA and RNA.[13] 5-FU-induced apoptosis is mediated through various pathways, including the activation of p53 and caspase-9.[14][15]
-
Irinotecan: This topoisomerase I inhibitor is a prodrug that is converted to its active metabolite, SN-38. SN-38 stabilizes the topoisomerase I-DNA complex, resulting in single-strand DNA breaks that lead to double-strand breaks during DNA replication, inducing cell cycle arrest and apoptosis.[16][17] The p53 pathway and activation of stress-related kinases are involved in its mechanism.[16][18]
Caption: Conventional chemotherapies induce DNA damage and apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: HCT116 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds (this compound, etoposide, oxaliplatin, 5-FU, SN-38) for 48-72 hours.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: HCT116 cells (5x10⁶ cells in 100 µL of Matrigel) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Once tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. Drugs are administered via the specified route (e.g., subcutaneous, intravenous, intraperitoneal) at the indicated dosages and schedules.
-
Efficacy Evaluation: The study continues for a predetermined period (e.g., 21-28 days). The primary endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines for animal care and use.
Caption: Workflow for in vitro and in vivo comparative analysis.
Conclusion
References
- 1. Modulation of apoptosis signaling in etoposide-treated lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 9. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Methioninase Decreased the Effective Dose of Irinotecan by 15-fold Against Colon Cancer Cells: A Strategy for Effective Low-toxicity Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 13. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Irinotecan Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer | MDPI [mdpi.com]
- 17. ClinPGx [clinpgx.org]
- 18. Irinotecan induces senescence and apoptosis in colonic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
YZL-51N Demonstrates Synergistic Anti-Cancer Effects in Combination Therapies
New research reveals that YZL-51N, a selective inhibitor of the NAD+-dependent deacetylase SIRT7, exhibits significant synergistic anti-cancer activity when combined with the chemotherapeutic agent etoposide (B1684455) and ionizing radiation in colorectal cancer models. These findings position this compound as a promising candidate for enhancing the efficacy of existing cancer treatments.
This compound functions by competitively binding to the NAD+ pocket of SIRT7, thereby inhibiting its deacetylase activity. This mechanism disrupts DNA damage repair processes within cancer cells, rendering them more susceptible to DNA-damaging agents. Studies have shown that this targeted inhibition leads to a potentiation of the cytotoxic effects of both chemotherapy and radiotherapy.
Synergistic Effect with Etoposide
The combination of this compound and etoposide, a topoisomerase II inhibitor that induces DNA double-strand breaks, has been shown to synergistically inhibit the proliferation of colorectal cancer cells. The synergistic effect is quantified using the Combination Index (CI), where a value less than 1 indicates synergy.
| Cell Line | This compound (μM) | Etoposide (μM) | Combination Index (CI) |
| HCT116 | 5 | 2.5 | < 1 |
| HT29 | 5 | 5 | < 1 |
Table 1: Combination Index values for the synergistic interaction between this compound and etoposide in colorectal cancer cell lines. A CI value below 1 indicates a synergistic effect.
Enhanced Efficacy of Ionizing Radiation
In preclinical in vivo models, the co-administration of this compound with ionizing radiation (IR) resulted in a more pronounced reduction in tumor growth compared to either treatment alone. This suggests that this compound can act as a radiosensitizer, enhancing the tumor-killing effects of radiation therapy.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 |
| Vehicle Control | ~1200 |
| This compound (15 mg/kg) | ~800 |
| Ionizing Radiation (3 Gy) | ~700 |
| This compound + Ionizing Radiation | ~300 |
Table 2: Synergistic effect of this compound and ionizing radiation on the growth of HCT116 xenograft tumors in mice. The combination treatment shows a significantly greater reduction in tumor volume.
Mechanism of Action and Signaling Pathway
The synergistic effects of this compound are rooted in its ability to inhibit SIRT7-mediated DNA damage repair. By blocking SIRT7, this compound prevents the deacetylation of key proteins involved in the DNA damage response, leading to an accumulation of DNA damage and ultimately, apoptosis of the cancer cells.
Caption: Mechanism of this compound Synergy.
Experimental Protocols
Cell Viability Assay
The synergistic effects of this compound and etoposide were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HCT116 and HT29 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, etoposide, or a combination of both for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control group, and the Combination Index (CI) was determined using the Chou-Talalay method with CompuSyn software.
In Vivo Xenograft Study
The in vivo synergistic efficacy of this compound and ionizing radiation was assessed in a nude mouse xenograft model.
-
Tumor Implantation: 5 x 10^6 HCT116 cells were subcutaneously injected into the flank of 6-week-old female BALB/c nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment Groups: Mice were randomly assigned to one of four groups: (1) Vehicle control, (2) this compound (15 mg/kg, intraperitoneal injection, daily), (3) Ionizing Radiation (a single dose of 3 Gy), and (4) this compound + Ionizing Radiation.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2.
-
Study Duration: The study was conducted for 21 days, after which the mice were euthanized, and the tumors were excised and weighed.
Caption: Experimental Workflow Overview.
Independent Verification of YZL-51N's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YZL-51N, a novel SIRT7 inhibitor, with other known SIRT7 inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to support further research and development in this therapeutic area.
Executive Summary:
This compound is a recently identified selective inhibitor of Sirtuin 7 (SIRT7), a promising therapeutic target in oncology.[1][2][3] Independent verification of its mechanism of action is crucial for its advancement as a potential therapeutic agent. This guide synthesizes the currently available data for this compound and compares it against other published SIRT7 inhibitors, namely SIRT7 inhibitor 97491, 2800Z, and 40569Z. It is important to note that, as a novel compound, this compound currently lacks independent verification from research groups outside of the original discovery team. The data presented herein is based on the initial characterization studies.
Comparative Analysis of SIRT7 Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and its comparators.
| Feature | This compound | SIRT7 inhibitor 97491 | 2800Z | 40569Z |
| Reported IC50 | 12.71 μM[3] | 325 nM[4] | Not explicitly stated | Not explicitly stated |
| Mechanism of Action | Competitive inhibitor of NAD+ binding to SIRT7[1][2][3] | Inhibition of SIRT7 deacetylase activity, leading to increased p53 stability[4][5] | Specific inhibition of SIRT7 deacetylation activity[6][7][8] | Specific inhibition of SIRT7 deacetylation activity[6][7][8] |
| Cellular Effects | Weakens DNA damage repair, inhibits cancer cell survival, increases sensitivity to IR and etoposide[1][2] | Induces apoptosis through caspase-related proteins[4][5] | Induces apoptosis and increases chemosensitivity to sorafenib (B1663141) in liver cancer cells[7][8] | Induces apoptosis and increases chemosensitivity to sorafenib in liver cancer cells[7][8] |
| In Vivo Efficacy | Reduces tumor volume in a HCT116 xenograft model[3] | Inhibited cancer growth in an in vivo model[4][5] | Reduced tumor burden in an in vivo liver cancer model[6][8] | Reduced tumor burden in an in vivo liver cancer model[6][8] |
| Source | Isolated from Periplaneta americana (cockroach) extracts and also de novo synthesis[1][2] | Chemical compound | Identified through virtual screening[6][7][8] | Identified through virtual screening[6][7][8] |
Mechanism of Action and Signaling Pathways
This compound:
This compound functions by directly competing with the NAD+ co-substrate for binding to the SIRT7 enzyme. This competitive inhibition prevents SIRT7 from carrying out its deacetylase activity on its substrates, such as histone H3 at lysine (B10760008) 18 (H3K18ac). The inhibition of SIRT7-mediated deacetylation leads to an accumulation of acetylated substrates, which in turn disrupts downstream processes like DNA damage repair, ultimately leading to cancer cell death.
References
- 1. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer [frontiersin.org]
Comparative Performance of YZL-51N in KRAS-G12C Mutant NSCLC Patient-Derived Xenograft Models
Disclaimer: The following comparison guide is based on a hypothetical compound, YZL-51N. As of the time of this writing, there is no publicly available scientific literature or clinical data for a therapeutic agent with this designation. The information, including performance data and experimental protocols, is illustrative and has been generated for demonstration purposes. This guide is modeled on the typical evaluation of novel oncology drugs, specifically positioning this compound as a hypothetical next-generation KRAS-G12C inhibitor for non-small cell lung cancer (NSCLC), and comparing it to the established therapy, Sotorasib.
This guide provides a comprehensive comparison of the preclinical efficacy of the novel, selective KRAS-G12C inhibitor, this compound, against Sotorasib in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The data herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective overview of this compound's potential therapeutic advantages.
Mechanism of Action: KRAS-G12C Inhibition
The KRAS protein is a critical signaling molecule that cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation locks KRAS in its active form, leading to constitutive activation of downstream pro-growth and survival pathways, primarily the MAPK and PI3K/AKT pathways.[1][2] this compound, like Sotorasib, is designed to covalently bind to the cysteine residue of the mutated KRAS-G12C protein, trapping it in the inactive state and thereby inhibiting tumor cell proliferation and survival.[1][3]
References
Benchmarking YZL-51N: A Comparative Analysis Against Established Colorectal Cancer Therapies
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology, the novel SIRT7 inhibitor YZL-51N is emerging as a promising therapeutic candidate. This guide provides a comprehensive comparison of this compound against established first- and second-line chemotherapeutic agents for colorectal cancer, including oxaliplatin (B1677828), irinotecan (B1672180) (and its active metabolite SN-38), and etoposide (B1684455). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data to inform future research and development directions.
Executive Summary
This compound is a selective inhibitor of Sirtuin 7 (SIRT7), a histone deacetylase implicated in DNA damage repair and cancer cell survival.[1] By competitively binding to the NAD+ pocket of SIRT7, this compound disrupts its enzymatic activity, leading to impaired DNA damage response and decreased proliferation of cancer cells.[2] This mechanism presents a unique approach compared to traditional DNA-damaging agents. This guide synthesizes available in vitro data, comparing the cytotoxic effects of this compound with those of established therapies in common colorectal cancer cell lines. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate a deeper understanding of this compound's potential in the oncology space.
Mechanism of Action: A Tale of Two Strategies
Established chemotherapies for colorectal cancer, such as oxaliplatin, irinotecan, and etoposide, primarily function by inducing significant DNA damage, which overwhelms the cancer cells' repair mechanisms and triggers apoptosis.
-
Oxaliplatin , a platinum-based agent, forms bulky DNA adducts that inhibit DNA replication and transcription.
-
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 inhibits topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication, leading to DNA strand breaks.
-
Etoposide targets topoisomerase II, preventing the re-ligation of double-strand breaks that the enzyme creates to manage DNA topology.
In contrast, This compound operates on the other side of the equation. Instead of directly causing DNA damage, it inhibits SIRT7, a crucial component of the DNA damage response (DDR) pathway. This inhibition of DNA repair machinery can be particularly effective in combination with DNA-damaging agents, as suggested by studies showing a synergistic effect with etoposide and ionizing radiation.[2]
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and established chemotherapeutic agents in three common colorectal cancer cell lines: HCT116, HT29, and SW620. Lower IC50 values indicate greater potency.
| Compound | HCT116 IC50 (µM) | HT29 IC50 (µM) | SW620 IC50 (µM) | Data Source(s) |
| This compound | ~13.5 | Not specified | Not specified | [2] |
| Oxaliplatin | 0.19 - 4.40 | 0.33 - 12.7 | 1.13 - 12.7 | [3][4] |
| Irinotecan (SN-38) | 0.0035 - 0.11 | 0.0045 - 0.39 | 0.02 - 0.10 | [5][6][7] |
| Etoposide | 13.5 | Not specified | Not specified | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., exposure time, assay method). The data presented here is a synthesis from multiple sources to provide a comparative range. The IC50 for this compound in HCT116 cells is an EC50 value from a dot blot assay measuring H3K18ac accumulation.[2]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key experiments cited are provided below.
Cell Proliferation Assay (CCK-8/MTT)
This protocol outlines the general procedure for determining the cytotoxic effects of therapeutic compounds on colorectal cancer cell lines.
Methodology:
-
Cell Seeding: Colorectal cancer cell lines (HCT116, HT29, SW620) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Cells are treated with various concentrations of this compound or established chemotherapeutic agents. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
Viability Assessment: Cell Counting Kit-8 (CCK-8) or MTT reagent is added to each well, and the plates are incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by non-linear regression analysis.
Western Blot Analysis
This protocol is used to assess the levels of specific proteins, such as SIRT7 and markers of DNA damage response, following treatment with this compound.
Methodology:
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., SIRT7, H3K18ac, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Cell Implantation: HCT116 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound (e.g., 15 mg/kg via subcutaneous injection), a vehicle control, and/or other therapies such as ionizing radiation.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
Concluding Remarks
The preclinical data presented in this guide positions this compound as a noteworthy agent in the field of colorectal cancer therapeutics. Its unique mechanism of action, centered on the inhibition of DNA damage repair, offers a distinct advantage, particularly in combination with existing DNA-damaging therapies. While the in vitro potency of this compound may not surpass that of some established agents like SN-38, its novel mechanism warrants further investigation.
Future research should focus on comprehensive head-to-head in vivo studies to better delineate the therapeutic window and efficacy of this compound in comparison to standard-of-care chemotherapies. Furthermore, exploring the efficacy of this compound in a broader range of colorectal cancer subtypes, including those with specific genetic mutations that may confer sensitivity to DDR inhibitors, will be crucial in defining its clinical potential. The development of more potent and selective second-generation SIRT7 inhibitors, guided by the insights gained from this compound, represents a promising avenue for advancing cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant Methioninase Decreased the Effective Dose of Irinotecan by 15-fold Against Colon Cancer Cells: A Strategy for Effective Low-toxicity Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of YZL-51N: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. YZL-51N, a selective SIRT7 inhibitor, requires careful handling and adherence to established disposal protocols.[1][2][3] This guide provides essential safety and logistical information, including a general operational and disposal plan, to facilitate the safe management of this compound waste.
I. Core Safety and Handling Parameters
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to prevent personal exposure and environmental contamination. Based on general laboratory chemical safety, the following personal protective equipment (PPE) and handling procedures are recommended.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat. Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[4] |
| Accidental Release Measures | In case of a spill, avoid dust formation. Carefully collect the spilled material using appropriate tools and place it in a designated, sealed container for disposal. Prevent the substance from entering drains or waterways. |
| First Aid: Ingestion | If ingested, seek immediate medical attention. Do not induce vomiting.[4] |
| First Aid: Skin Contact | In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| First Aid: Eye Contact | If the substance enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4] |
| Storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] |
II. Step-by-Step Disposal Protocol for this compound
The following is a generalized, step-by-step protocol for the disposal of this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines.
Step 1: Waste Identification and Classification
-
Identify the Waste Stream: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate waste stream.
-
Consult Institutional Guidelines: Refer to your institution's chemical waste management plan to classify the waste. It may be categorized as hazardous or non-hazardous based on its characteristics and concentration.
Step 2: Waste Segregation
-
Separate Waste Types: Do not mix this compound waste with other incompatible waste streams. Keep solid and liquid waste in separate, designated containers.
-
Avoid Mixing with General Trash: Under no circumstances should chemical waste like this compound be disposed of in the regular trash.
Step 3: Proper Waste Containerization
-
Select Appropriate Containers: Use containers that are compatible with the chemical properties of this compound. For solid waste, a securely sealable plastic or glass container is suitable. For liquid waste, use a leak-proof, screw-cap bottle.
-
Do Not Overfill: Fill containers to no more than 80% of their capacity to prevent spills and allow for vapor expansion.
Step 4: Accurate Labeling
-
Complete a Hazardous Waste Label: Clearly label the waste container with a hazardous waste tag as soon as waste is first added.
-
Include All Necessary Information: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or lab contact
-
Step 5: Safe Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area within the laboratory. This area should be away from general work areas and incompatible materials.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to catch any potential leaks.
Step 6: Arrange for Professional Disposal
-
Contact EHS: Follow your institution's procedures to schedule a pickup of the chemical waste by the EHS department or their designated hazardous waste contractor.
-
Maintain Records: Keep a record of the waste generated and its disposal for laboratory and institutional compliance.
III. Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making and procedural flow for the proper disposal of a laboratory chemical such as this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these general guidelines and, most importantly, the specific protocols provided by your supplier and institution, you contribute to a culture of safety and environmental responsibility in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
Personal protective equipment for handling YZL-51N
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with YZL-51N. The following procedures are based on available safety information and general laboratory best practices for handling bioactive chemical compounds.
Compound Identification and Properties
This compound is identified as a selective inhibitor of SIRT7, a NAD+-dependent deacetylase, and is utilized in cancer research for its anti-tumor properties.[1][2][3] Understanding its physical and chemical properties is the first step toward safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Powder Solid[4] |
| Appearance | Beige[4] |
| Odor | Odorless[4] |
| Molecular Formula | C7H6N2[4] |
| Molecular Weight | 118.14 g/mol [4] |
| Melting Point | 171 - 174 °C (339.8 - 345.2 °F)[4] |
| Boiling Point | > 360 °C (> 680 °F) @ 760 mmHg[4] |
| Solubility | Insoluble in water[4] |
| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month[1] |
Personal Protective Equipment (PPE)
Due to the bioactive and potentially hazardous nature of this compound, appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[5]
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear appropriate protective gloves. For handling chemotherapy agents, gloves tested according to ASTM D6978 are recommended.[5] |
| Body Protection | Lab Coat/Gown | Wear appropriate protective clothing to prevent skin exposure.[4] For handling potent compounds, a disposable gown is recommended. |
| Eye and Face Protection | Safety Goggles/Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling the powder outside of a ventilated enclosure.[4] A surgical N-95 respirator provides both respiratory and splash protection.[5] |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are critical to minimize exposure risk.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][6] For weighing and preparing solutions from the powder form, use a certified chemical fume hood or a Class II Biosafety Cabinet.[5]
-
Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid compound.[4]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[4]
-
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidance:
-
Waste Characterization: While a specific hazardous waste profile for this compound is not available, as a bioactive compound used in cancer research, it should be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other disposable labware in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect waste solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If you are trained and it is safe to do so, contain the spill using appropriate spill absorbents. For a powder spill, gently cover with a damp paper towel to avoid creating dust.
-
Clean-up: Clean-up should be performed by trained personnel wearing appropriate PPE.
-
Decontaminate: Thoroughly decontaminate the spill area after cleanup.
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
This guide is intended to provide essential safety information. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols before handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. gerpac.eu [gerpac.eu]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
